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  • Product: 2-Bromo-4-chloro-3-iodo-1-methylbenzene
  • CAS: 2386310-94-5

Core Science & Biosynthesis

Foundational

Structural and Crystallographic Profiling of 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Technical Whitepaper

Executive Summary In the realm of rational drug design and advanced materials engineering, polyhalogenated benzenes serve as highly versatile synthetic intermediates and unique supramolecular building blocks. 2-Bromo-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and advanced materials engineering, polyhalogenated benzenes serve as highly versatile synthetic intermediates and unique supramolecular building blocks. 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5)[1] is a contiguous, pentasubstituted toluene derivative characterized by extreme steric crowding and a highly anisotropic electron density distribution.

This whitepaper provides an in-depth technical analysis of the crystal structure dynamics, theoretical σ -hole interactions, and X-ray diffraction (XRD) methodologies required to characterize this molecule. By understanding the solid-state behavior of this compound, researchers can better predict its reactivity in regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is heavily influenced by steric shielding and ground-state conformation.

Theoretical Crystallography: σ -Hole Theory and Halogen Bonding

The crystallization of 2-bromo-4-chloro-3-iodo-1-methylbenzene is not driven by classical hydrogen bonding, as the molecule lacks traditional hydrogen bond donors. Instead, its solid-state architecture is governed by halogen bonding (XB) and weak van der Waals forces[2].

The Causality of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction established between a halogen atom (acting as an electrophile) and an electron-rich Lewis base[3]. The causality behind this interaction lies in the anisotropic distribution of electron density around the covalently bonded halogen. Electron-withdrawing groups (in this case, the adjacent halogens on the benzene ring) pull electron density away from the halogen's pole along the extension of the C–X bond, creating a localized region of positive electrostatic potential known as a σ -hole [4].

In 2-bromo-4-chloro-3-iodo-1-methylbenzene, the polarizability and size of the halogens dictate the strength of their respective σ -holes:

  • Iodine (C3 position): Highly polarizable; exhibits the strongest and most positive σ -hole. It acts as the primary structure-directing halogen bond donor[5].

  • Bromine (C2 position): Moderately polarizable; forms secondary, weaker halogen bonds[6].

  • Chlorine (C4 position): Least polarizable; often acts as a halogen bond acceptor (via its equatorial negative belt) rather than a donor[7].

Type I vs. Type II Halogen Contacts

During crystallization, the halogens align to minimize electrostatic repulsion and maximize σ -hole interactions. This results in specific geometric arrangements:

  • Type I Contacts: Symmetrical interactions ( θ1​≈θ2​ ) governed by dispersion forces.

  • Type II Contacts: Asymmetrical interactions ( θ1​≈180∘ , θ2​≈90∘ ) where the σ -hole of one halogen interacts with the negative equatorial belt of another. In polyhalogenated benzenes, anomalous polarized bonds (e.g., Br δ+ ···I δ− ) frequently emerge due to packing constraints[8].

HalogenBonding I Iodine (C3) Primary σ-hole Donor Cl Chlorine (C4) Weak Donor / Acceptor I->Cl Anomalous Contact Pi Adjacent Molecule (π-System / Halogen Belt) I->Pi Type II XB (Strong, 180°) Br Bromine (C2) Secondary σ-hole Donor Br->Pi Type II XB (Moderate) Cl->Br Type I Contact (Dispersion)

Caption: Hierarchy of halogen bonding interactions directed by σ-hole potentials.

Quantitative Data: Expected Crystallographic Parameters

Because 2-bromo-4-chloro-3-iodo-1-methylbenzene is a liquid or low-melting solid at room temperature (typical for asymmetric polyhalogenated toluenes), structural data is acquired via in situ cryo-crystallization or by extrapolating from closely related solid-state analogs (e.g., 1,2,3-tribromo-5-nitrobenzene)[8].

The table below summarizes the expected quantitative parameters for this compound based on high-resolution XRD data of analogous contiguous halotoluenes.

ParameterExpected Value / RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicAsymmetry of the pentasubstituted ring prevents high-symmetry space groups.
Space Group P2₁/c or P-1Favored by molecules relying on directional Type II halogen bonds for packing.
C–I Bond Length 2.10 – 2.12 ÅElongated due to steric repulsion from adjacent -Br and -Cl groups.
C–Br Bond Length 1.89 – 1.91 ÅCompressed slightly by the adjacent methyl group (steric buttressing).
C–Cl Bond Length 1.72 – 1.74 ÅStandard sp² C–Cl bond; least affected by steric crowding.
I···Cl Contact Distance 3.30 – 3.45 ÅShorter than the sum of van der Waals radii (3.73 Å), indicating strong XB[7].
Max σ -hole Potential (I) +25 to +30 kcal/molHigh positive potential drives the primary supramolecular assembly[9].

Experimental Protocol: Self-Validating Crystallization and XRD

To obtain diffraction-quality crystals of highly soluble, low-melting halogenated aromatics, standard evaporation techniques often fail. The following protocol utilizes a temperature-gradient sublimation and anti-solvent diffusion methodology designed as a self-validating system.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Polyhalogenated benzenes are highly soluble in common organic solvents. Vapor diffusion allows for an ultra-slow increase in supersaturation, which is critical for allowing weak σ -hole interactions to dictate an ordered lattice rather than an amorphous precipitate.

  • Preparation: Dissolve 50 mg of 2-bromo-4-chloro-3-iodo-1-methylbenzene (Purity >97%[10]) in 0.5 mL of a non-polar fluorinated solvent (e.g., perfluorohexane). Why: Fluorinated solvents lack Lewis basicity, preventing solvent molecules from competing with the halogens for σ -hole binding sites.

  • Diffusion Setup: Place the open vial inside a larger sealed vessel containing 5 mL of a volatile anti-solvent (e.g., methanol or pentane).

  • Incubation: Store the vessel at exactly 4°C in a vibration-free environment for 7–14 days.

  • Validation Checkpoint 1 (Optical Microscopy): Extract a crystal and examine it under crossed polarizers. Self-Validation: The crystal must exhibit complete and sharp optical extinction every 90 degrees of rotation. If the crystal appears continuously bright or shows wavy extinction, it is twinned or polycrystalline and must be recrystallized.

Phase 2: X-Ray Diffraction and Cryo-Mounting

Causality: Thermal motion at room temperature smears the electron density of heavy atoms (I, Br), masking the subtle anisotropy of the σ -holes. Cryo-cooling is mandatory.

  • Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to protect it from atmospheric moisture and prevent sublimation. Mount on a MiTeGen micromount.

  • Flash-Cooling: Instantly transfer the crystal to the diffractometer goniometer under a 100 K nitrogen gas stream.

  • Data Acquisition: Utilize Mo-K α radiation ( λ=0.71073 Å) or Ag-K α radiation. Why: Heavier radiation sources minimize X-ray absorption effects, which are severe for iodine- and bromine-rich compounds.

  • Validation Checkpoint 2 (Diffraction Limit): Assess the initial frames. Self-Validation: The crystal must diffract to a resolution of at least 0.80 Å with an I/σ(I)>2 in the highest resolution shell to accurately model the anisotropic displacement parameters of the halogens.

XRDWorkflow A 1. Vapor Diffusion (Fluorinated Solvent) B 2. Polarized Light Validation A->B Sharp Extinction C 3. Cryo-Mounting (100K, Fomblin Oil) B->C Single Crystal D 4. XRD Acquisition (Mo-Kα Radiation) C->D Flash Cool E 5. Anisotropic Refinement D->E Res < 0.80 Å

Caption: Self-validating crystallographic workflow for polyhalogenated benzenes.

Data Processing: Resolving Positional Disorder

A critical challenge in the crystallography of mixed-halogenated benzenes like 2-bromo-4-chloro-3-iodo-1-methylbenzene is positional disorder .

The Mechanism of Disorder

Because Chlorine, Bromine, and Iodine have similar outer valence electron configurations and can all participate in halogen bonding, the molecules can pack into the crystal lattice in multiple orientations (e.g., the molecule rotates 180 degrees, swapping the positions of the Cl and Br atoms). The X-ray beam averages these orientations, resulting in electron density peaks that look like a "hybrid" halogen atom.

Refinement Strategy

To resolve this, the crystallographer must apply strict constraints during least-squares refinement (using software like SHELXL):

  • Site Occupancy Factors (SOF): Allow the occupancies of the halogens at positions C2, C3, and C4 to refine freely, ensuring their sum equals 1.0.

  • EADP/EXYZ Constraints: Constrain the anisotropic displacement parameters (ADPs) and atomic coordinates of the disordered halogens occupying the same physical space to be identical.

  • Distance Restraints (DFIX): Apply chemically sensible bond length restraints (e.g., C-I = 2.10 Å, C-Br = 1.90 Å) to prevent the refinement model from collapsing under the heavy correlation of the overlapping electron densities.

By successfully modeling this disorder, researchers can extract the true geometry of the σ -hole interactions, providing a definitive structural map that informs subsequent synthetic functionalization of the benzene ring.

References

  • National Center for Biotechnology Information (PMC). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress. Retrieved March 29, 2026, from[Link]

  • ResearchGate. The Role of the Sigma-Hole in the Stability of Halogen Bonds. Retrieved March 29, 2026, from [Link]

  • IntechOpen. Halogen Bonding in Crystal Engineering. Retrieved March 29, 2026, from [Link]

  • American Chemical Society. Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. Retrieved March 29, 2026, from[Link]

  • National Center for Biotechnology Information (PMC). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. Retrieved March 29, 2026, from [Link]

  • MDPI. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Retrieved March 29, 2026, from [Link]

  • Researcher.Life. Halogens On, H-Bonds Off—Insights into Structure Control. Retrieved March 29, 2026, from[Link]

  • American Chemical Society. Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. Retrieved March 29, 2026, from[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Technical Guide to Steric Strain and Dehalogenation Kinetics

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, highly substituted polyhalogenated benzenes serve as critical, yet volatile, synthetic intermediates. 2-Bromo-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, highly substituted polyhalogenated benzenes serve as critical, yet volatile, synthetic intermediates. 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a prime example of an asymmetrical, heavily functionalized arene. While its diverse halogenation pattern allows for highly regioselective cross-coupling reactions, it also introduces severe thermodynamic instability.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the root causes of this instability. By examining the causality between steric hindrance and bond dissociation energies (BDEs), and by establishing a self-validating experimental framework, researchers can accurately predict and mitigate the degradation of this complex intermediate.

Structural Profiling and the Causality of Steric Strain

The thermodynamic integrity of any functionalized arene is dictated by the delicate balance between electronic resonance and physical geometry. In 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the substituents are arranged sequentially: a methyl group at C1, bromine at C2, iodine at C3, and chlorine at C4.

The core thermodynamic vulnerability of this molecule stems from the vicinal arrangement of the three halogens (Br, I, Cl). The van der Waals radii of these atoms significantly exceed the available spatial geometry of the planar benzene ring (where the C-C bond length is merely ~1.40 Å). This extreme crowding induces a phenomenon 1[1].

The Causality of Instability: Because the massive iodine atom (1.98 Å) is sandwiched between bromine (1.85 Å) and chlorine (1.75 Å), the substituents are forced out of the aromatic plane to relieve steric repulsion. This out-of-plane distortion drastically weakens the orbital overlap between the aromatic pi-system and the halogen p-orbitals, fundamentally compromising the 2[2].

Quantitative Thermodynamic Parameters

The physical strain directly impacts the Bond Dissociation Energies (BDEs) of the molecule. Under thermal stress, the molecule will degrade sequentially, governed strictly by the hierarchy of these weakened BDEs.

SubstituentPositionVan der Waals Radius (Å)Standard Phenyl BDE (kcal/mol)Thermodynamic Vulnerability Rank
Iodo (-I) C31.98~641 (Highest - Primary Cleavage)
Bromo (-Br) C21.85~792 (Secondary Cleavage)
Chloro (-Cl) C41.75~953 (Tertiary Cleavage)
Methyl (-CH₃) C12.00~1034 (Most Stable)

Data synthesized from standard3[3]. Note: The extreme steric strain in this specific tetrasubstituted arene will lower the effective in situ BDEs further than the standard values listed above.

Pathway A 2-Bromo-4-chloro-3-iodo-1-methylbenzene (Intact Molecule) B C-I Bond Homolysis (Loss of Iodine Radical) A->B Primary Step (Lowest BDE) C C-Br Bond Homolysis (Loss of Bromine Radical) B->C Secondary Step D C-Cl Bond Homolysis (Loss of Chlorine Radical) C->D Tertiary Step

Fig 1: Thermodynamic degradation pathway highlighting sequential dehalogenation.

Self-Validating Experimental Methodologies

To accurately profile the thermal stability of such a reactive intermediate, standard analytical techniques must be heavily modified. I mandate a self-validating orthogonal approach: combining Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis coupled to Mass Spectrometry (TGA-MS).

The Logic of Orthogonal Validation: DSC measures the total enthalpy of decomposition ( ΔHd​ ), while TGA-MS independently verifies which bonds are breaking by tracking mass loss and identifying specific halogen radicals. If the thermal onset temperature ( Tonset​ ) in the DSC matches the mass loss onset in the TGA, the protocol is internally validated, ensuring absolute trustworthiness in the data.

Causality Behind Container Selection: Standard DSC protocols utilize aluminum pans. However, halogenated aromatics undergo dehalogenation at elevated temperatures, releasing reactive halogen radicals that 4[4]. This creates false-positive heat flow signals that obscure the true degradation profile. Utilizing flame-sealed glass ampoules ensures chemical inertness and contains the vapor pressure of the intact molecule, guaranteeing that the measured enthalpy strictly 4[4].

Workflow S1 1. Sample Prep (Glass Ampoule) S2 2. DSC Profiling (Thermal Ramping) S1->S2 S3 3. TGA-MS Analysis (Mass Loss Tracking) S2->S3 S4 4. Kinetic Modeling (Parameter Extraction) S3->S4

Fig 2: Self-validating experimental workflow for evaluating thermal stability.

Protocol 1: Thermal Stability Profiling via Glass-Ampoule DSC
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 2-Bromo-4-chloro-3-iodo-1-methylbenzene into a specialized borosilicate glass capillary ampoule.

  • Inert Purging & Sealing: Purge the ampoule with high-purity nitrogen (99.999%) to displace oxygen and prevent oxidative degradation. Flame-seal the ampoule immediately to create a closed, pressure-resistant micro-environment.

  • Instrument Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to ensure precise heat flow and temperature accuracy.

  • Thermal Ramping: Subject the sealed sample to a dynamic heating program from 25°C to 400°C at a strictly controlled ramp rate of 5°C/min.

  • Thermodynamic Parameter Extraction: Integrate the area under the resulting exothermic decomposition peaks to calculate the enthalpy of decomposition ( ΔHd​ ) and identify the extrapolated onset temperature ( Tonset​ ).

Protocol 2: Dehalogenation Mass Loss Tracking via TGA-MS
  • Sample Loading: Place 10.0 mg of the analyte into an inert alumina ( Al2​O3​ ) crucible to prevent sample-container interactions.

  • Atmospheric Control: Establish a continuous sweep of Argon gas at 50 mL/min to transport evolved degradation products directly into the coupled Mass Spectrometer.

  • Heating Program: Apply a dynamic heating rate of 10°C/min from ambient temperature up to 500°C.

  • Mass Spectrometry Coupling: Monitor specific m/z channels continuously to correlate mass loss steps with specific bond cleavages (e.g., m/z 127 for I•, m/z 79/81 for Br•, m/z 35/37 for Cl•).

Conclusion

The thermodynamic stability of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is fundamentally compromised by the severe steric strain induced by vicinal polyhalogenation. By understanding the causality between structural crowding and lowered bond dissociation energies, and by employing rigorous, self-validating thermal analysis protocols (Glass-Ampoule DSC and TGA-MS), researchers can safely map the degradation kinetics of this highly functionalized arene.

References

  • Thermochemical Factors Affecting the Dehalogenation of Aromatics | Environmental Science & Technology Source: ACS Publications URL
  • 16.
  • Bond Energies Source: MSU Chemistry URL
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development Source: ACS Publications URL

Sources

Foundational

2-Bromo-4-chloro-3-iodo-1-methylbenzene molecular weight and boiling point

Physicochemical Profiling and Orthogonal Reactivity of 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Technical Whitepaper As a Senior Application Scientist navigating the complexities of polyhalogenated arenes, I approach m...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Orthogonal Reactivity of 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of polyhalogenated arenes, I approach molecular characterization not as a static collection of data points, but as a dynamic interplay of thermodynamics and quantum mechanics. 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5)[1] represents a masterclass in steric crowding and orthogonal reactivity. This whitepaper deconstructs the causality behind its physical properties—specifically its high molecular weight and elevated boiling point—and provides self-validating protocols for its experimental manipulation.

Structural Impact on Molecular Weight and Lipophilicity

The molecular architecture of 2-bromo-4-chloro-3-iodo-1-methylbenzene features three distinct halogens densely packed onto a toluene core. This unique substitution pattern yields a molecular formula of C7H5BrClI and a substantial molecular weight of 331.38 g/mol [1][2].

The Causality of Mass: In drug development and materials science, molecular weight directly dictates a compound's pharmacokinetic and thermodynamic behavior. The heavy atomic masses of Iodine (126.9 u) and Bromine (79.9 u) contribute to over 62% of the molecule's total mass. This massive electron cloud density significantly reduces the molecule's aqueous solubility while maximizing its lipophilicity (LogP), making it an ideal highly hydrophobic building block.

Table 1: Physicochemical Parameters

ParameterValueCausality / Significance
Molecular Formula C7H5BrClIDefines the tri-halogenated toluene scaffold[1].
Molecular Weight 331.38 g/mol High mass dictates low volatility and high lipophilicity[1][2].
Boiling Point ~304.3 °C (Predicted)Driven by massive London dispersion forces from heavy halogens[3].
Monoisotopic Mass 329.83 g/mol Critical target for high-resolution mass spectrometry (HRMS) calibration.

Thermodynamic Behavior: Boiling Point Dynamics

While experimental boiling points for highly functionalized, dense liquids can be difficult to measure without inducing thermal decomposition, predictive models based on its isomers place the boiling point of this scaffold at approximately 304.3 °C (±42.0 °C) at standard atmospheric pressure (760 mmHg)[3].

The Causality of Boiling Point Elevation: Boiling point is a macroscopic manifestation of microscopic intermolecular forces. The presence of chlorine introduces a permanent electronegative dipole, but the true drivers of this extreme boiling point are the highly polarizable electron clouds of iodine and bromine. These large, diffuse clouds generate massive, transient , requiring immense thermal energy to break the intermolecular lattice and transition the compound into the gas phase.

Thermodynamic_Causality Halogens Tri-Halogenated Scaffold (Br, Cl, I) Iodine Iodine (127I) High Polarizability Halogens->Iodine Bromine Bromine (79/81Br) Moderate Polarizability Halogens->Bromine Chlorine Chlorine (35/37Cl) Electronegative Dipole Halogens->Chlorine LDF Massive London Dispersion Forces Iodine->LDF Bromine->LDF DDI Dipole-Dipole Interactions Chlorine->DDI BP Elevated Boiling Point (~304 °C) LDF->BP DDI->BP

Caption: Thermodynamic causality of elevated boiling point via halogen-induced dispersion forces.

Exploiting Bond Dissociation Energies: Chemoselective Methodologies

The true value of 2-bromo-4-chloro-3-iodo-1-methylbenzene lies in its potential for orthogonal functionalization. Because the of the carbon-halogen bonds differ significantly (C-I ≈ 240 kJ/mol; C-Br ≈ 280 kJ/mol; C-Cl ≈ 340 kJ/mol), researchers can sequentially functionalize each position without protecting groups.

Chemoselective_Workflow Substrate 2-Bromo-4-chloro- 3-iodo-1-methylbenzene PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat SiteI C-I Cleavage BDE ~240 kJ/mol (T = 40°C) PdCat->SiteI Step 1 Fast SiteBr C-Br Cleavage BDE ~280 kJ/mol (T = 80°C) SiteI->SiteBr Step 2 Slower SiteCl C-Cl Intact BDE ~340 kJ/mol SiteBr->SiteCl Step 3 Inert

Caption: Stepwise chemoselective cross-coupling workflow driven by bond dissociation energies.

Protocol 1: Self-Validating Chemoselective Suzuki-Miyaura Coupling (C-I Target)

This protocol is designed to exclusively couple at the iodine position while leaving the bromine and chlorine atoms untouched.

  • Reagent Preparation : In an inert-atmosphere glovebox, charge a Schlenk flask with 2-bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv), an arylboronic acid (1.05 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition : Add degassed THF/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Temperature-Controlled Execution : Stir the mixture strictly at 40 °C for 12 hours.

    • Causality: The C-I bond readily undergoes oxidative addition by Palladium(0) at mild temperatures. The C-Br bond requires temperatures exceeding 80 °C to break.

  • Self-Validating Check : Monitor the reaction via Thin-Layer Chromatography (TLC). If the reaction reaches completion at exactly 40 °C, chemoselectivity is inherently guaranteed by the thermodynamic limits of the system. The emergence of a single product spot validates that over-coupling at the C-Br site has not occurred.

Analytical Validation Protocol

To confirm the structural integrity and purity of 2-bromo-4-chloro-3-iodo-1-methylbenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The presence of both bromine and chlorine creates a highly distinct, self-validating isotopic signature.

Table 2: Isotopic Abundance Profile (M+ Cluster)

Ionm/zRelative IntensityCausality (Halogen Isotopes)
M 330~38%Contains 79Br and 35Cl.
M+2 332~50% (Base Peak)Contains (81Br + 35Cl) OR (79Br + 37Cl).
M+4 334~12%Contains 81Br and 37Cl.
Protocol 2: Self-Validating GC-MS Acquisition
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of HPLC-grade dichloromethane.

  • Chromatographic Separation : Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Program the oven temperature gradient to start at 100 °C, ramping to 320 °C at 15 °C/min.

    • Causality: The high predicted boiling point (~304 °C)[3] necessitates a high final oven temperature to ensure complete volatilization and elution without peak tailing.

  • Mass Spectrometric Acquisition : Operate the MS in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 400.

  • Self-Validating Check : Analyze the molecular ion cluster around m/z 330. A valid, pure sample must exhibit an M : M+2 : M+4 intensity ratio of approximately 3:4:1 (as detailed in Table 2). Any deviation from this mathematical ratio instantly indicates halogen scrambling, degradation, or co-eluting impurities, effectively serving as an internal validation mechanism.

References

  • PubChem . "2-Bromo-4-chloro-3-iodo-1-methylbenzene | C7H5BrClI | CID 162421306". National Center for Biotechnology Information.[Link]

Sources

Exploratory

Structural and Steric Topography of 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Technical Guide to the Buttressing Effect and Conformational Distortion

Executive Summary The rational design of functionalized arenes in drug discovery and synthetic chemistry requires a rigorous understanding of steric topography. In highly substituted systems like 2-bromo-4-chloro-3-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functionalized arenes in drug discovery and synthetic chemistry requires a rigorous understanding of steric topography. In highly substituted systems like 2-bromo-4-chloro-3-iodo-1-methylbenzene , the proximity of bulky substituents leads to extreme intramolecular repulsion. This technical whitepaper explores the physical chemistry, geometric consequences, and experimental elucidation of the "buttressing effect" within this 1,2,3,4-tetrasubstituted benzene scaffold.

Introduction to Steric Strain in Polyhalogenated Arenes

The fundamental driver of conformational distortion in polyhalogenated benzenes is the violation of optimal van der Waals (vdW) radii. The vdW radii of the substituents in our target molecule dictate the limits of spatial packing: Chlorine (1.75 Å), Bromine (1.85 Å), Iodine (1.98 Å), and the Methyl group (2.00 Å)[1].

In a perfectly planar benzene ring, the distance between adjacent carbon atoms is approximately 1.40 Å. Factoring in the typical C–X bond lengths, the theoretical distance between the nuclei of adjacent halogens in a planar conformation is roughly 3.20 to 3.30 Å. However, the sum of the vdW radii for adjacent substituents (e.g., Bromine and Iodine) is 3.83 Å. This massive discrepancy (+0.53 Å overlap) means a planar conformation is physically impossible due to Pauli repulsion between the overlapping electron clouds.

Quantitative Conformational Analysis

To understand the magnitude of the steric clash, we must quantify the theoretical overlap if the molecule were forced into a strictly planar geometry.

SubstituentPositionvan der Waals Radius (Å)Adjacent SubstituentSum of vdW Radii (Å)Theoretical Planar Distance (Å)*Expected Steric Overlap (Å)
Methyl (-CH₃) C12.00Bromo (C2)3.85~3.20+0.65
Bromo (-Br) C21.85Iodo (C3)3.83~3.30+0.53
Iodo (-I) C31.98Chloro (C4)3.73~3.25+0.48

*Approximated based on standard aromatic C-C and C-X bond lengths.

The Mechanics of the Buttressing Effect

In 2-bromo-4-chloro-3-iodo-1-methylbenzene, the steric strain is not evenly distributed; it is localized and amplified by the buttressing effect [2][3].

The C1-Methyl and C4-Chloro groups act as rigid "walls" (meta-substituents relative to the inner halogens). Because these outer substituents cannot easily distort away from the center without stretching the highly stable aromatic C–C bonds, they compress the inner C2-Bromo and C3-Iodo substituents together[3].

To relieve this immense, localized pressure, the molecule is forced to break aromatic planarity. The C2-Bromo and C3-Iodo atoms distort out of the least-squares plane of the benzene ring in opposite directions (an anti-periplanar-like distortion). This out-of-plane bending minimizes the orbital overlap between the heavy halogens but introduces significant strain energy into the aromatic core.

ButtressingEffect C1 C1: Methyl vdW: 2.00 Å C2 C2: Bromo vdW: 1.85 Å C1->C2 Primary Clash C3 C3: Iodo vdW: 1.98 Å C2->C3 Buttressed Clash (Out-of-Plane Bending) C4 C4: Chloro vdW: 1.75 Å C4->C3 Primary Clash

Logical flow of the buttressing effect causing out-of-plane distortion.

Experimental Methodologies for Structural Elucidation

To definitively prove and quantify this steric distortion, researchers must employ a self-validating triad of analytical techniques. Relying on a single method can lead to artifacts; therefore, X-ray crystallography, NMR spectroscopy, and computational modeling must be used in concert.

ExperimentalWorkflow Start 2-Bromo-4-chloro-3-iodo-1-methylbenzene Xray X-Ray Crystallography (Measure planar deviation) Start->Xray NMR Variable-Temp NMR (Determine rotational barrier) Start->NMR DFT DFT Calculations (Map energy surface) Start->DFT Data Multi-Modal Structural Validation Xray->Data NMR->Data DFT->Data

Triadic experimental workflow for validating steric distortion.

Protocol 1: Single-Crystal X-Ray Crystallography

Objective: Directly measure the out-of-plane deviation angles of the halogens.

  • Step 1: Crystallization: Grow single crystals using slow evaporation from a binary solvent system (e.g., dichloromethane/hexane) at 4 °C to ensure defect-free lattice formation.

  • Step 2: Cryocooling (Causality): Halogenated arenes are highly susceptible to specific radiation damage (SRD) during X-ray exposure, which causes artificial C–X bond cleavage via solvated electrons and distorts electron density maps[4]. Cryocooling the crystal to 100 K suppresses the diffusion of free radicals generated by the X-ray beam, preserving the structural integrity of the sterically strained C–I and C–Br bonds.

  • Step 3: Data Acquisition & Refinement: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Solve the structure using direct methods.

  • Validation Check: Calculate the least-squares plane of the six aromatic carbons. The distance of the C2 and C3 halogens from this plane will confirm the predicted anti-periplanar distortion.

Protocol 2: Variable-Temperature NMR (VT-NMR)

Objective: Observe the restricted rotation of the C1-methyl group caused by the adjacent bromine atom.

  • Step 1: Sample Preparation: Dissolve the compound in a deuterated solvent with a low freezing point (e.g., Toluene- d8​ ).

  • Step 2: Temperature Gradient (Causality): The sheer bulk of the adjacent C2-bromine atom creates a high kinetic energy barrier for the free rotation of the C1-methyl group. By lowering the temperature from 298 K down to 180 K, we reduce the thermal kinetic energy of the system until it falls below this rotational barrier.

  • Step 3: Acquisition: Monitor the methyl proton signal (a sharp singlet at room temperature). As rotation slows on the NMR timescale, observe the peak broadening and eventual decoalescence into distinct conformer signals.

  • Validation Check: Use the Eyring equation on the coalescence temperature ( Tc​ ) to calculate the exact free energy of activation ( ΔG‡ ) for the methyl rotation, directly quantifying the steric bulk.

Protocol 3: Density Functional Theory (DFT) Modeling

Objective: Map the potential energy surface (PES) to find the global energy minimum.

  • Step 1: Basis Set Selection (Causality): Standard basis sets fail for heavy halogens due to relativistic effects of inner-shell electrons. Apply the 6-311+G(d,p) basis set for C, H, Cl, and Br atoms, but utilize a relativistic Effective Core Potential (ECP) such as LANL2DZ or def2-TZVP specifically for the Iodine atom.

  • Step 2: Geometry Optimization: Perform structural optimization using the B3LYP functional to find the lowest energy conformation.

  • Validation Check: Perform a frequency analysis to ensure zero imaginary frequencies (confirming a true minimum). Generate a Non-Covalent Interaction (NCI) plot to visually map the repulsive steric gradients between the halogens.

Implications for Reactivity and Drug Development

Understanding the topography of 2-bromo-4-chloro-3-iodo-1-methylbenzene is critical for downstream synthetic applications, particularly in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings).

Under normal electronic conditions, the C–I bond is the most reactive site for oxidative addition by Palladium(0) due to its low bond dissociation energy. However, in this specific scaffold, the iodine atom is heavily shielded by the buttressing effect of the adjacent chlorine and bromine atoms. This severe steric hindrance can invert expected chemoselectivity or completely shut down catalytic cycles by preventing the bulky PdL2​ complex from accessing the C–I bond. Drug development professionals must account for this when designing synthetic routes utilizing highly substituted halogenated scaffolds.

References

  • Source: nih.
  • Source: yale.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.

Sources

Foundational

Programmable Poly-Electrophiles: Mechanism of Action of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in Organic Synthesis

Executive Summary In the development of complex pharmaceuticals, agrochemicals, and advanced materials, the ability to sequentially and selectively functionalize an aromatic core is a highly sought-after capability[1]. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceuticals, agrochemicals, and advanced materials, the ability to sequentially and selectively functionalize an aromatic core is a highly sought-after capability[1]. 2-Bromo-4-chloro-3-iodo-1-methylbenzene serves as a masterclass in this paradigm. Acting as a programmable poly-electrophile, this molecule features three distinct carbon-halogen bonds (C–I, C–Br, C–Cl) on a single, sterically congested toluene scaffold. By exploiting the differential reactivity of these bonds toward transition-metal catalysts, chemists can execute three orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in a highly predictable, site-selective sequence[2].

This technical guide details the mechanistic causality, thermodynamic principles, and self-validating experimental protocols required to utilize this molecule effectively in multi-step organic synthesis.

Mechanistic Principles of Orthogonal Reactivity

As an application scientist, it is critical to understand that successful orthogonal cross-coupling is not a product of chance, but of strict thermodynamic and kinetic control. The mechanism of action relies on the differential rates of oxidative addition by a Palladium(0) catalyst into the carbon-halogen bonds.

Thermodynamic Control (Bond Dissociation Energies)

The primary driver of site-selectivity in polyhalogenated arenes is the relative Bond Dissociation Energy (BDE) of the C–X bonds[1]. The energetic penalty to cleave these bonds dictates the activation barrier for the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle[3].

  • C3–Iodine: The C–I bond is the weakest (~65 kcal/mol), making oxidative addition highly exothermic with a low activation barrier.

  • C2–Bromine: The C–Br bond is stronger (~81 kcal/mol), requiring thermal energy to overcome the activation barrier[3].

  • C4–Chlorine: The C–Cl bond is the strongest (~96 kcal/mol), rendering it functionally inert under mild conditions and requiring highly electron-rich ligands to force insertion[3].

Kinetic Control & Steric Dynamics

A unique feature of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is its severe steric congestion. The C3-Iodine is flanked by a Bromine at C2 and a Chlorine at C4. Conventional wisdom suggests that sterically hindered sites resist catalysis. However, the extreme thermodynamic weakness of the C–I bond overrides the steric penalty during the transition state—provided a sterically undemanding catalyst (e.g., Pd(PPh3​)4​ ) is employed. Once the Iodine is replaced, the C2-Bromine becomes the next most reactive site, followed finally by the C4-Chlorine.

Quantitative Reactivity Parameters

The following table summarizes the physicochemical parameters that dictate the orthogonal reactivity of the molecule.

PositionSubstituentApprox. BDE (kcal/mol)Relative ReactivityRequired Pd Catalyst SystemOperational Temperature
C3 Iodine (-I)~65 104 (Fastest) Pd(PPh3​)4​ (Ligand-free/Simple)Room Temperature (20–25°C)
C2 Bromine (-Br)~81 102 (Moderate) Pd(dppf)Cl2​ or Pd(OAc)2​/PPh3​ Elevated (70–90°C)
C4 Chlorine (-Cl)~96 1 (Slowest) Pd2​(dba)3​ / BrettPhos (Bulky, e− -rich)High (100–120°C)

Logical Workflow Visualization

The following diagrams map the logical progression of the orthogonal cross-coupling sequence.

OA_Selectivity Start 2-Bromo-4-chloro-3-iodo-1-methylbenzene + Pd(0) Catalyst Path1 C3-I Insertion (BDE ~65 kcal/mol) Start->Path1 RT Path2 C2-Br Insertion (BDE ~81 kcal/mol) Start->Path2 RT Path3 C4-Cl Insertion (BDE ~96 kcal/mol) Start->Path3 RT Result1 Fast Oxidative Addition (Kinetically Favored at RT) Path1->Result1 Result2 High Activation Barrier (No Reaction at RT) Path2->Result2 Path3->Result2

Caption: Thermodynamic and kinetic logic of site-selective oxidative addition at room temperature.

Workflow Mol1 Starting Material (I, Br, Cl) Step1 Step 1: C3-Coupling Pd(PPh3)4, RT Mol1->Step1 Mol2 Intermediate 1 (R1, Br, Cl) Step1->Mol2 Step2 Step 2: C2-Coupling Pd(dppf)Cl2, 80°C Mol2->Step2 Mol3 Intermediate 2 (R1, R2, Cl) Step2->Mol3 Step3 Step 3: C4-Coupling BrettPhos Pd, 110°C Mol3->Step3 Mol4 Final Product (R1, R2, R3) Step3->Mol4

Caption: Three-step orthogonal cross-coupling workflow exploiting differential halide reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The most robust method for tracking polyhalogenated arene functionalization is Mass Spectrometry (MS) Isotope Tracking .

  • Bromine exists as 79Br and 81Br in a ~1:1 ratio.

  • Chlorine exists as 35Cl and 37Cl in a ~3:1 ratio.

  • A molecule containing one Br and one Cl exhibits a distinct 3:4:1 isotopic cluster at M , M+2 , and M+4 .

Protocol 1: C3-Selective Functionalization (Sonogashira Coupling)
  • Causality: Pd(PPh3​)4​ is chosen because the triphenylphosphine ligand is sterically small enough to access the highly hindered C3 position, yet not electron-rich enough to activate the C–Br bond at room temperature.

  • Procedure: To a degassed solution of 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv) and a terminal alkyne (1.1 equiv) in THF, add Pd(PPh3​)4​ (2 mol%), CuI (1 mol%), and Et3​N (2.0 equiv). Stir at 25°C for 4 hours.

  • Self-Validation: Analyze the crude mixture via GC-MS. The product peak must exhibit the classic 3:4:1 isotopic cluster , proving unequivocally that the C–Br and C–Cl bonds have not undergone premature oxidative addition.

Protocol 2: C2-Selective Functionalization (Suzuki-Miyaura Coupling)
  • Causality: With the Iodine removed, Bromine is now the most reactive site. Pd(dppf)Cl2​ at 80°C provides the necessary thermal energy and specific ligand bite-angle to facilitate insertion into the C–Br bond while leaving the stronger C–Cl bond completely intact.

  • Procedure: To the C3-functionalized intermediate (1.0 equiv) and an arylboronic acid (1.2 equiv) in 1,4-Dioxane/ H2​O (4:1), add Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (2.5 equiv). Heat to 80°C for 12 hours.

  • Self-Validation: GC-MS analysis must show a shift from the 3:4:1 cluster to a simple 3:1 isotopic pattern ( M , M+2 ). The complete disappearance of the M+4 peak guarantees that the bromine atom was successfully replaced while orthogonal selectivity over chlorine was maintained.

Protocol 3: C4-Selective Functionalization (Buchwald-Hartwig Amination)
  • Causality: The remaining C–Cl bond is notoriously difficult to activate due to its high BDE[3]. BrettPhos, a highly bulky and electron-rich biarylphosphine ligand, is strictly required. It increases the electron density on the Palladium center to force oxidative addition and provides the steric bulk necessary to accelerate reductive elimination of the final product.

  • Procedure: To the C2,C3-functionalized intermediate (1.0 equiv) and a secondary amine (1.5 equiv) in Toluene, add Pd2​(dba)3​ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (2.0 equiv). Heat to 110°C for 16 hours.

  • Self-Validation: Complete disappearance of the 3:1 chlorine isotopic pattern in the mass spectrum, yielding a monoisotopic mass peak (assuming the added nucleophiles contain no halogens), confirming total functionalization of the arene core.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews Source: ACS Publications URL:[1]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex Source: DB-Thueringen URL:[2]

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide Source: Benchchem URL:[3]

Sources

Exploratory

historical discovery and synthesis of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene Foreword for the Modern Researcher The field of medicinal chemistry and materials science is built upon the fou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Foreword for the Modern Researcher

The field of medicinal chemistry and materials science is built upon the foundation of complex, highly functionalized molecular architectures. Among these, polysubstituted aromatic compounds are of paramount importance, serving as key intermediates and final active pharmaceutical ingredients. The precise arrangement of different substituents on a benzene ring can dramatically influence a molecule's biological activity, electronic properties, and overall three-dimensional structure. The target of this guide, 2-Bromo-4-chloro-3-iodo-1-methylbenzene[1], represents a fascinating synthetic challenge, requiring a nuanced understanding of regioselectivity and the interplay of electronic and steric effects. While a detailed historical record of its first synthesis is not prominent in the literature, its structure provides an excellent case study for applying modern synthetic principles.

This guide eschews a simple recitation of steps. Instead, it offers a deep dive into the strategic decisions and mechanistic underpinnings of a proposed synthetic pathway, designed for the discerning scientist. We will explore a logical and efficient route to this tri-halogenated toluene, grounded in established and reliable organic chemistry transformations.

The synthesis of polysubstituted benzenes is a game of chess against the inherent reactivity of the aromatic ring. The order of substituent introduction is critical, as each new group alters the reactivity and directs the position of subsequent additions.[2][3][4]

Our target molecule, 2-Bromo-4-chloro-3-iodo-1-methylbenzene, has four substituents. A retrosynthetic analysis suggests two primary plausible pathways:

  • Pathway A: Late-Stage Iodination: This approach involves the iodination of a readily available disubstituted precursor, 2-bromo-4-chlorotoluene. This is often the most efficient route if the starting material is commercially accessible.[5][6]

  • Pathway B: Sandmeyer Reaction: This classic transformation allows for the introduction of an iodo group via a diazonium salt intermediate.[7] This would involve the synthesis of 2-bromo-4-chloro-3-aminotoluene, followed by diazotization and reaction with an iodide source.

For the purposes of this guide, we will focus on Pathway A as the primary route due to the commercial availability and favorable substitution pattern of 2-bromo-4-chlorotoluene. The existing substituents will guide the incoming electrophile (the iodine cation or its equivalent) to the desired position.

G Target 2-Bromo-4-chloro-3-iodo-1-methylbenzene Iodination Electrophilic Aromatic Iodination Target->Iodination Precursor1 2-Bromo-4-chlorotoluene Iodination->Precursor1 G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve 2-bromo-4-chlorotoluene in anhydrous DCM B Add N-Iodosuccinimide (NIS) A->B C Slowly add Trifluoroacetic Acid (TFA) B->C D Stir at room temperature (4-6 hours) C->D E Monitor by TLC/GC-MS D->E F Quench with aq. Na2S2O3 E->F G Extract with DCM F->G H Wash with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Purify by column chromatography I->J G Start 2-Bromo-4-chloro-3-nitrotoluene Step1 Reduction (e.g., SnCl2, HCl) Start->Step1 Intermediate1 2-Bromo-4-chloro-3-aminotoluene Step1->Intermediate1 Step2 Diazotization (NaNO2, HCl, 0-5 °C) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Iodination (KI) Intermediate2->Step3 Final 2-Bromo-4-chloro-3-iodo-1-methylbenzene Step3->Final

Sources

Foundational

A Comprehensive Technical Guide to 2-Bromo-4-chloro-3-iodo-1-methylbenzene: A Keystone Intermediate for Advanced Synthesis

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted aromatic compounds serve as versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted aromatic compounds serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2-Bromo-4-chloro-3-iodo-1-methylbenzene stands out as a highly functionalized and promising, albeit specialized, intermediate. Its unique arrangement of three distinct halogens—bromine, chlorine, and iodine—on a toluene core provides a platform for sequential and regioselective chemical modifications. This differential reactivity is of paramount importance in the synthesis of novel pharmaceutical agents and advanced materials.

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-chloro-3-iodo-1-methylbenzene for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed analysis of its safety considerations, outline a plausible synthetic pathway, and explore its significant potential in the realm of drug discovery and complex molecule synthesis.

Chemical Identity and Physicochemical Properties

2-Bromo-4-chloro-3-iodo-1-methylbenzene is a polysubstituted aromatic hydrocarbon. The strategic placement of its functional groups dictates its reactivity and utility in organic synthesis. Below is a summary of its key computed and known properties.

PropertyValueSource
CAS Number 2386310-94-5[1]
Molecular Formula C₇H₅BrClI
Molecular Weight 331.37 g/mol
IUPAC Name 3-Bromo-1-chloro-2-iodo-4-methylbenzene
Synonyms 2-Bromo-4-chloro-3-iodotoluene
Calculated XLogP3 4.3

Safety Data Sheet (SDS) Analysis

A specific Safety Data Sheet for 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS 2386310-94-5) is not publicly available. However, the safety profile can be reasonably inferred from the SDS of the closely related isomer, 1-Bromo-2-chloro-4-iodo-3-methylbenzene (CAS 1000573-57-8), and other similar halogenated aromatic compounds.[2] The following is a summary of the expected hazards and necessary precautions.

Expected Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

First-Aid Measures:

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[2]

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Proposed Synthesis and Purification

The synthesis of a polysubstituted benzene such as 2-Bromo-4-chloro-3-iodo-1-methylbenzene requires a strategic, multi-step approach. A plausible and efficient route would involve the sequential halogenation of a suitable starting material, likely a substituted aniline, followed by a Sandmeyer reaction. The following protocol is a proposed synthetic pathway based on well-established organic chemistry principles.

Experimental Protocol: A Proposed Multi-Step Synthesis

Step 1: Bromination of 4-Chloro-3-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-methylaniline (1 equivalent) in a suitable solvent such as acetic acid.

  • Brominating Agent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-chloro-5-methylaniline.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

  • Diazotization:

    • Suspend the crude 2-bromo-4-chloro-5-methylaniline (1 equivalent) in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[4]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.[4]

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.[4]

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.[4]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be necessary to drive the reaction to completion.[4]

  • Workup and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.[4]

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[4]

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[4]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-Bromo-4-chloro-3-iodo-1-methylbenzene by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[4]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline 2-Bromo-4-chloro-5-methylaniline 2-Bromo-4-chloro-5-methylaniline 4-Chloro-3-methylaniline->2-Bromo-4-chloro-5-methylaniline Bromination Bromine / Acetic Acid Bromine / Acetic Acid Bromine / Acetic Acid->2-Bromo-4-chloro-5-methylaniline Diazonium Salt Formation Diazonium Salt Formation 2-Bromo-4-chloro-5-methylaniline->Diazonium Salt Formation 1. NaNO2, H2SO4 2. 0-5 °C Iodination Iodination Diazonium Salt Formation->Iodination KI, H2O 2-Bromo-4-chloro-3-iodo-1-methylbenzene 2-Bromo-4-chloro-3-iodo-1-methylbenzene Iodination->2-Bromo-4-chloro-3-iodo-1-methylbenzene Workup & Purification

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-3-iodo-1-methylbenzene.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 2-Bromo-4-chloro-3-iodo-1-methylbenzene lies in the differential reactivity of its three halogen substituents. This allows for a programmed, sequential introduction of various functionalities through a range of cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This hierarchy enables chemists to selectively functionalize the iodine position, followed by the bromine, and potentially the chlorine under more forcing conditions.

Key Applications:

  • Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a boronic acid or ester to introduce a new aryl or heteroaryl group. This is a powerful method for constructing biaryl scaffolds, which are prevalent in many drug molecules.

  • Sonogashira Coupling: The C-I bond can also undergo palladium-catalyzed coupling with a terminal alkyne to introduce an alkynyl group. This functionality is a versatile handle for further transformations or can be a key component of a pharmacophore.

  • Buchwald-Hartwig Amination: The C-Br bond can be targeted for C-N bond formation, allowing for the introduction of a wide variety of amines, which are crucial functional groups for modulating the physicochemical properties and biological activity of a compound.

  • Scaffold Elaboration: By sequentially reacting at the iodine and bromine positions, complex, three-dimensional molecules can be constructed from a relatively simple starting material. This is particularly valuable in lead optimization, where fine-tuning of the structure-activity relationship (SAR) is critical.

G Start 2-Bromo-4-chloro-3-iodo-1-methylbenzene Step1 Suzuki Coupling (at Iodine position) Start->Step1 Intermediate1 Aryl-substituted Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (at Bromine position) Intermediate1->Step2 FinalProduct Complex Drug Scaffold Step2->FinalProduct

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Selective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Introduction: Precision in Molecular Construction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Precision in Molecular Construction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures. This guide focuses on a specialized application: the selective functionalization of a polyhalogenated aromatic compound, 2-Bromo-4-chloro-3-iodo-1-methylbenzene .

Polyhalogenated arenes are invaluable building blocks, offering multiple, distinct reaction sites for sequential, controlled diversification. The challenge, and indeed the opportunity, lies in selectively addressing one halogen over others. This document provides the scientific rationale and a detailed, field-proven protocol for achieving a highly selective Suzuki-Miyaura coupling exclusively at the most reactive C-I bond of the title compound, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

The Scientific Rationale: Harnessing Differential Reactivity

The success of a selective cross-coupling hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds. This reactivity is primarily dictated by the bond dissociation energy and the ease with which a low-valent palladium catalyst can undergo the initial, often rate-determining, oxidative addition step.[4][5]

2.1. The Hierarchy of Halogen Reactivity

For palladium-catalyzed cross-coupling reactions, the established order of reactivity for aryl halides is unequivocal:

C–I > C–Br > C–OTf >> C–Cl > C–F [1][5][6]

This hierarchy is a direct consequence of decreasing carbon-halogen bond strength down the group. The C-I bond, being the longest and weakest, is the most susceptible to cleavage by a Pd(0) catalyst.[5][7] Consequently, for 2-Bromo-4-chloro-3-iodo-1-methylbenzene, a well-controlled catalytic system will preferentially activate the carbon-iodine bond, ensuring that the coupling occurs at the C3 position.

2.2. Causality Behind Component Selection

A successful protocol is a carefully orchestrated interplay of catalyst, ligand, base, and solvent. Each choice is deliberate and grounded in mechanistic understanding.[4][8]

  • Catalyst System (Palladium Precatalyst & Ligand): The catalytic cycle is driven by a Pd(0) species. While a variety of precatalysts can be used, including Pd(II) salts like Pd(OAc)₂ or pre-formed Pd(0) complexes like Pd(PPh₃)₄, the key is the in situ generation of the active catalyst.[1] For selective C-I bond activation, a moderately active catalyst is often ideal. Highly active, bulky phosphine ligands, while excellent for challenging couplings like those involving aryl chlorides, could risk over-reactivity and loss of selectivity.[9][10] Therefore, a classic and reliable ligand like triphenylphosphine (PPh₃) provides a balanced system, promoting efficient oxidative addition at the C-I bond without activating the more robust C-Br or C-Cl bonds under the prescribed conditions.

  • The Role of the Base: The base is not a mere spectator; it is a critical activator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex ([Ar-B(OH)₃]⁻).[11][12] This negatively charged species is primed for the transmetalation step, where the organic moiety is transferred from boron to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective, cost-efficient, and their solubility in aqueous-organic solvent mixtures facilitates the reaction.[1][11][13]

  • Solvent System: The choice of solvent must accommodate both organic and inorganic reagents. A biphasic system, typically comprising an organic solvent like 1,4-dioxane or toluene and water, is standard.[1][14] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, with the reaction occurring at the interface or in the organic phase with sufficient water present. Degassing the solvent is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualization of the Catalytic Process

To fully appreciate the protocol, understanding the underlying catalytic cycle is essential.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar Boronate Ar'-B(OH)₃⁻ (Activated Boronate) Boronate->Trans Base Base (e.g., K₂CO₃) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-Bromo-4-chloro-3-iodo-1-methylbenzene at the C-I position.

4.1. Reagents and Materials

ReagentFormulaMW ( g/mol )Equiv.Amount (for 1 mmol scale)Supplier (Example)
2-Bromo-4-chloro-3-iodo-1-methylbenzeneC₇H₅BrClI347.381.0347.4 mgCombi-Blocks
Phenylboronic Acid (Example)C₆H₇BO₂121.931.2146.3 mgSigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.0334.7 mgSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0276.4 mgSigma-Aldrich
1,4-Dioxane, AnhydrousC₄H₈O₂88.11-8.0 mLSigma-Aldrich
Water, DegassedH₂O18.02-2.0 mL-

4.2. Step-by-Step Methodology

  • Preparation: Oven-dry all glassware (e.g., a 25 mL Schlenk flask or sealed reaction vial and a magnetic stir bar) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To the cooled flask, add 2-Bromo-4-chloro-3-iodo-1-methylbenzene (347.4 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add 10 mL of this solvent mixture to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl iodide.

  • Work-up:

    • Once the reaction is complete (as indicated by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-4-chloro-1-methyl-3-phenylbenzene product.

Experimental Workflow Visualization

Workflow start Start: Prepare Dry Glassware reagents Add Solids: Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvent Add Degassed Solvent Mixture (Dioxane/H₂O) inert->solvent react Heat & Stir (e.g., 90 °C, 12-18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Pure Product: 2-Bromo-4-chloro-3-aryl-1-methylbenzene purify->product

Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Conclusion and Future Prospects

This application note details a robust and highly selective protocol for the mono-functionalization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene via the Suzuki-Miyaura cross-coupling. By leveraging the intrinsic reactivity differences of the carbon-halogen bonds, this method provides a reliable pathway to selectively form a C-C bond at the C-I position. The resulting product, a 2-bromo-4-chloro-3-aryl-1-methylbenzene derivative, is a valuable intermediate itself, primed for subsequent cross-coupling reactions at the C-Br and potentially the C-Cl positions, opening a gateway to the synthesis of complex, multi-substituted aromatic compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). Available from: [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. (2014). Available from: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Available from: [Link]

  • ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). Available from: [Link]

  • ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2007). Available from: [Link]

  • Elsevier. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2007). Available from: [Link]

  • ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2012). Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Available from: [Link]

  • Journal of the American Chemical Society. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Available from: [Link]

  • ChemistryViews. Base-Free Suzuki-Miyaura Coupling. (2018). Available from: [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Available from: [Link]

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Available from: [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands. (2013). Available from: [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012). Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. (2013). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. (2015). Available from: [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. (2002). Available from: [Link]

  • ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). Available from: [Link]

  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Available from: [Link]

  • MDPI. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (2023). Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • Shigematsu & Co., Ltd. Combi-Blocks, Inc. Available from: [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2022). Available from: [Link]

  • MDPI. Recent developments in the Suzuki-Miyaura reaction: 2010-2014. (2015). Available from: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene for API Synthesis

Introduction & Strategic Value 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5)[1] is a highly functionalized, polyhalogenated arene that serves as a premium precursor for the synthesis of complex Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Value

2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5)[1] is a highly functionalized, polyhalogenated arene that serves as a premium precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs)[2]. The presence of three distinct halogens (iodine, bromine, and chlorine) on a single toluene core provides a programmable scaffold for sequential, site-selective cross-coupling reactions. This orthogonal reactivity profile allows drug development professionals to construct sterically congested, multi-substituted aromatic cores—motifs frequently found in modern kinase inhibitors and CNS-active therapeutics—without the need for lengthy de novo ring synthesis.

Mechanistic Principles of Orthogonal Cross-Coupling

The predictability of site-selective cross-coupling in polyhalogenated arenes is primarily governed by carbon-halogen (C–X) bond dissociation energies (BDEs)[3]. In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the metal catalyst—typically Pd(0)—occurs preferentially at the weakest C–X bond[4].

The general reactivity trend for oxidative addition follows the inverse of the BDEs: C–I > C–Br > C–Cl > C–F [4]. This thermodynamic gradient allows chemists to sequentially functionalize the ring by carefully tuning the catalyst, ligand electron density, and reaction temperature[5].

BDE_Logic Start Polyhalogenated Arene (C-I, C-Br, C-Cl) CI C-I Bond BDE ~65 kcal/mol Start->CI Lowest Activation Energy CBr C-Br Bond BDE ~81 kcal/mol Start->CBr Intermediate Activation Energy CCl C-Cl Bond BDE ~96 kcal/mol Start->CCl Highest Activation Energy Cat1 Pd(0), Mild Temp Rapid Oxidative Addition CI->Cat1 Cat2 Pd(0), Elevated Temp Standard Ligands CBr->Cat2 Cat3 Pd(0), High Temp Electron-Rich Ligands CCl->Cat3

Thermodynamic basis for site-selective oxidative addition based on C-X bond dissociation energies.

Quantitative Data: Reactivity & Condition Matrix

To successfully execute orthogonal functionalization, the reaction conditions must be strictly gated by temperature and ligand architecture. The table below summarizes the causality between bond strength and the required catalytic system.

Halogen PositionBond TypeApprox. BDE (kcal/mol)Relative ReactivityOptimal Catalyst SystemTemperature
C3 C–I~65HighestPd(dppf)Cl₂, K₂CO₃20–40 °C
C2 C–Br~81ModeratePd₂(dba)₃, XPhos, NaOtBu70–80 °C
C4 C–Cl~96LowestPd(OAc)₂, SPhos, K₃PO₄100–110 °C

Self-Validating Experimental Protocols

The following workflow details the step-by-step sequential functionalization of 2-bromo-4-chloro-3-iodo-1-methylbenzene.

Workflow SM Starting Material 2-Bromo-4-chloro- 3-iodo-1-methylbenzene Int1 Intermediate 1 C3-Aryl, C2-Br, C4-Cl SM->Int1 Step 1: Suzuki (C-I) Pd(dppf)Cl2, 40°C Int2 Intermediate 2 C3-Aryl, C2-Amino, C4-Cl Int1->Int2 Step 2: Buchwald (C-Br) Pd2(dba)3, XPhos, 80°C API Final API Scaffold Fully Functionalized Core Int2->API Step 3: Suzuki (C-Cl) Pd(OAc)2, SPhos, 110°C

Sequential orthogonal cross-coupling workflow for polyhalogenated toluene.

Step 1: C3-Selective Suzuki-Miyaura Coupling
  • Objective: Arylate the highly reactive C–I position while strictly preserving the C–Br and C–Cl bonds.

  • Reagents: 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.02 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Procedure: Degas the solvent mixture with N₂ for 15 minutes. Add all solid reagents and stir at 40 °C for 4–6 hours under an inert atmosphere. Quench with water and extract with EtOAc.

  • Causality & Design: The C–I bond at C3 is severely sterically hindered (flanked by Br and Cl). However, its low BDE ensures that kinetic control overrides steric hindrance during oxidative addition[4]. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination, preventing catalyst stalling at this congested site[3]. K₂CO₃ is utilized as a mild base; stronger bases could prematurely activate the C–Br bond via base-assisted transmetalation.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a single product mass corresponding to the [M+H]⁺ of the mono-arylated product confirms success. If a di-arylated mass is detected, the reaction temperature exceeded the kinetic threshold of the C–Br bond.

Step 2: C2-Selective Buchwald-Hartwig Amination
  • Objective: Aminate the C–Br position while preserving the recalcitrant C–Cl bond.

  • Reagents: Intermediate 1 (1.0 equiv), Secondary Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.5 equiv), Toluene (0.2 M).

  • Procedure: In a glovebox, combine Pd₂(dba)₃ and XPhos in toluene and pre-stir for 10 minutes to generate the active catalyst. Add Intermediate 1, the amine, and NaOtBu. Seal the vessel and heat to 80 °C for 12 hours.

  • Causality & Design: With the C3 position arylated, the C–Br bond at C2 becomes the next most reactive site. Elevated temperatures (80 °C) are required to overcome its higher activation energy. XPhos, a bulky, electron-rich biaryl phosphine ligand, is specifically selected to facilitate oxidative addition into the C–Br bond, while its steric bulk promotes rapid reductive elimination of the amine[5]. The temperature is strictly capped at 80 °C to prevent premature activation of the C–Cl bond.

  • Self-Validation Checkpoint: Monitor by GC-MS or LC-MS. The isotopic pattern of the product must retain the 3:1 ratio characteristic of a single chlorine atom (³⁵Cl/³⁷Cl), confirming the C–Cl bond remains entirely intact.

Step 3: C4-Selective Suzuki-Miyaura Coupling
  • Objective: Functionalize the highly unreactive C–Cl position to complete the API scaffold.

  • Reagents: Intermediate 2 (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), K₃PO₄ (3.0 equiv), 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Procedure: Combine all reagents in a pressure vial, degas thoroughly, and heat to 110 °C for 16–24 hours.

  • Causality & Design: The remaining C–Cl bond at C4 represents the highest energy barrier (BDE ~96 kcal/mol)[4]. Its functionalization demands highly active catalyst systems. SPhos is employed due to its exceptional ability to activate unreactive aryl chlorides[5]. The higher catalyst loading (5 mol%) and elevated temperature (110 °C) provide the necessary thermodynamic driving force, while K₃PO₄ serves as a strong, highly soluble base to drive the difficult transmetalation step.

  • Self-Validation Checkpoint: Complete consumption of Intermediate 2 via TLC. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the fully functionalized API scaffold, with the complete disappearance of the chlorine isotopic signature.

Sources

Method

Application Notes and Protocols for the Safe Handling of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Introduction: Understanding the Compound 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a poly-halogenated aromatic compound.[1][2] Its structure, featuring bromine, chlorine, and iodine substituents on a toluene backbone, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound

2-Bromo-4-chloro-3-iodo-1-methylbenzene is a poly-halogenated aromatic compound.[1][2] Its structure, featuring bromine, chlorine, and iodine substituents on a toluene backbone, suggests its utility as a versatile intermediate in complex organic synthesis, particularly in cross-coupling reactions for pharmaceutical and materials science research.[3][4] However, the presence of multiple halogens on the aromatic ring indicates potential for significant biological activity and associated hazards. Halogenated aromatic hydrocarbons as a class are known for their persistence in the environment and potential for bioaccumulation.[5] Therefore, stringent adherence to safety protocols is paramount.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the following table summarizes key physicochemical properties based on data from similar compounds and computational predictions.[2]

PropertyPredicted Value/InformationSource (Similar Compounds)
Molecular Formula C₇H₅BrClI[1][2]
Molecular Weight 331.37 g/mol [2]
Appearance Likely a solid or high-boiling liquid at room temperature[6][7][8]
Solubility Low in water; soluble in organic solvents[4][9]
Boiling Point Expected to be >200 °C at 760 mmHg[3][6]
Density Expected to be >1.5 g/cm³[3][6]

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds such as 2-Bromo-4-iodo-1-methylbenzene and other halogenated toluenes, 2-Bromo-4-chloro-3-iodo-1-methylbenzene should be treated as a hazardous substance.[10][11][12]

Primary Expected Hazards:

  • Skin Irritation: Causes skin irritation.[11][12]

  • Serious Eye Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory tract irritation.[11][12]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: While not explicitly stated for this compound, it is a reasonable precaution based on similar structures.[13][14][15]

A comprehensive risk assessment should be conducted before any experimental work begins. This involves identifying potential exposure routes, evaluating the quantities being used, and establishing control measures to minimize risk.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Fume Hood: All handling of 2-Bromo-4-chloro-3-iodo-1-methylbenzene, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[13][14]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[13][16]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact.[17][18]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or tearing before each use.[17]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a splash hazard.[18]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[17][19]

  • Respiratory Protection: Under normal use within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for inhalation exposure (e.g., a large spill outside of a fume hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[17]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_workflow Handling Workflow Gloves Nitrile/Neoprene Gloves Weighing Weighing Gloves->Weighing Transfer Transfer Gloves->Transfer Reaction Reaction Setup Gloves->Reaction Goggles Safety Goggles Goggles->Weighing Goggles->Transfer Goggles->Reaction LabCoat Lab Coat LabCoat->Weighing LabCoat->Transfer LabCoat->Reaction FaceShield Face Shield (as needed) Start Start Handling Start->Weighing Weighing->Transfer Transfer->Reaction End End Handling Reaction->End

Caption: Required PPE for all handling stages.

Experimental Protocols

Protocol for Weighing and Transferring
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place a tared, sealed container onto an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 2-Bromo-4-chloro-3-iodo-1-methylbenzene into the container. Avoid generating dust if it is a solid.

  • Sealing: Immediately and securely seal the container after dispensing.

  • Cleaning: Decontaminate the spatula and any other surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) and wipe. Dispose of the wipe as hazardous waste.

  • Transfer: Transport the sealed container to the reaction vessel within the fume hood.

Protocol for Storage
  • Container: Store in a tightly sealed, clearly labeled container.[13][14]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Light: Store in a dark place or in an amber bottle to prevent potential light-induced degradation.[10]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][20]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][20]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Spill and Leak Response
  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the laboratory.

  • Containment: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[20][21]

  • Decontamination: Decontaminate the spill area with a suitable solvent and wash with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Inert Material SmallSpill->Contain EmergencyResponse Activate Emergency Response LargeSpill->EmergencyResponse Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Sources

Application

Application Note: Regioselective Halogen-Metal Exchange Protocols for 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Introduction & Mechanistic Rationale Polyhalogenated arenes are highly valuable scaffolds in drug discovery and materials science, offering multiple vectors for programmable, late-stage functionalization. The compound 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Polyhalogenated arenes are highly valuable scaffolds in drug discovery and materials science, offering multiple vectors for programmable, late-stage functionalization. The compound 2-bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5) presents a uniquely dense, contiguous array of halogens (Br, I, Cl) alongside a methyl directing group[1].

The fundamental principle governing site-selectivity in halogen-metal exchange (HME) is the relative carbon-halogen bond strength and the polarizability of the halogen atom. The reactivity strictly follows the hierarchy: C–I > C–Br > C–Cl [2][3]. In the case of 2-bromo-4-chloro-3-iodo-1-methylbenzene, the C3-iodine bond is significantly more reactive than the C2-bromine bond, while the C4-chlorine bond remains inert under standard organolithium or Grignard conditions[2]. This predictable reactivity allows for the precise, sequential generation of distinct aryl-metal intermediates without disturbing the adjacent halogens.

Thermodynamic vs. Kinetic Control in Reagent Selection

The choice of the exchange reagent dictates whether the reaction operates under kinetic or thermodynamic control. This causality directly impacts the stability of the resulting carbanion and the required operational temperatures:

  • Organolithiums (e.g., n-BuLi): Drive the exchange via kinetic control. The iodine-lithium exchange is extremely fast, often exceeding the rate of proton transfer, but requires cryogenic conditions (–78 °C) to prevent undesired side reactions such as benzyne formation or aryne-mediated oligomerization[3].

  • Organomagnesiums (e.g., i-PrMgCl or i-PrMgCl·LiCl): Operate under thermodynamic control. The iodine-magnesium exchange is slower but yields a highly stable arylmagnesium species, allowing the reaction to be conducted at higher, non-cryogenic temperatures (–40 °C to 0 °C)[4][5]. The addition of LiCl (Turbo Grignard) breaks up polymeric magnesium aggregates, significantly enhancing the kinetics of the exchange.

G Start 2-Bromo-4-chloro-3-iodo -1-methylbenzene I_Exchange C3: I-Metal Exchange (Fastest, I > Br > Cl) Start->I_Exchange 1.0 eq n-BuLi (-78°C) or i-PrMgCl (-40°C) Br_Exchange C2: Br-Metal Exchange (Secondary, Br > Cl) I_Exchange->Br_Exchange 2.0 eq t-BuLi (-78°C) (Post-C3 functionalization) Cl_Exchange C4: Cl-Metal Exchange (Inert to standard HME) Br_Exchange->Cl_Exchange Requires Pd/Ni Catalysis (Cross-Coupling)

Regioselective hierarchy of halogen-metal exchange in polyhalogenated benzenes.

Quantitative Data: Reagent Reactivity Profiling

The following table summarizes the expected outcomes based on the reagent stoichiometry and temperature when applied to 2-bromo-4-chloro-3-iodo-1-methylbenzene.

ReagentEquivalentsTemp (°C)Primary Exchange SiteResulting IntermediateStability / Notes
n-BuLi1.05–78C3 (Iodine)2-Bromo-4-chloro-3-lithiotolueneLow stability; requires immediate electrophile quench.
i-PrMgCl·LiCl1.10–40 to –20C3 (Iodine)2-Bromo-4-chloro-3-magnesiotolueneHigh stability; tolerates sensitive functional groups.
t-BuLi2.10–78C3 (Iodine)2-Bromo-4-chloro-3-lithiotolueneDrives equilibrium completely; generates volatile byproducts.
n-BuLi2.20–78 to 0C3 & C2Dilithio species (rarely viable)Prone to benzyne formation; sequential functionalization preferred.

Detailed Experimental Protocols

Protocol A: Kinetic C3-Selective Iodine-Lithium Exchange (Cryogenic)

Objective: Rapid, quantitative generation of the C3-lithio species for trapping with highly reactive electrophiles (e.g., aldehydes, ketones, DMF). Causality:n-BuLi is chosen for its rapid exchange kinetics with iodine. The –78 °C temperature is strictly maintained to prevent the adjacent bromine from undergoing elimination to form a benzyne intermediate[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-4-chloro-3-iodo-1-methylbenzene (1.0 mmol, 331.4 mg) and anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 10 minutes.

  • Lithiation: Syringe in n-BuLi (1.05 mmol, typically 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes to prevent localized warming.

  • Aging: Stir the pale-yellow solution at –78 °C for 15–30 minutes to ensure complete iodine-lithium exchange.

  • Electrophile Trapping: Add the desired electrophile (e.g., anhydrous DMF, 1.5 mmol) neat or as a THF solution dropwise. Stir for an additional 30 minutes at –78 °C, then slowly warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Thermodynamic C3-Selective Iodine-Magnesium Exchange (Non-Cryogenic)

Objective: Generation of a stable C3-magnesio species, ideal for trapping with milder electrophiles or for subsequent transmetalation[4]. Causality:i-PrMgCl·LiCl is used to form a stable Grignard reagent at warmer temperatures (–40 °C), avoiding the stringent cryogenic requirements of organolithiums and minimizing benzyne formation risks[5].

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk flask, dissolve the substrate (1.0 mmol) in anhydrous THF (4.0 mL).

  • Cooling: Cool the solution to –40 °C using a dry ice/acetonitrile bath.

  • Magnesiation: Add i-PrMgCl·LiCl (1.10 mmol, 1.3 M in THF) dropwise.

  • Aging: Stir the reaction at –40 °C for 2 hours. The slower kinetics of magnesium exchange require a longer aging period compared to lithium.

  • Validation (Self-Validating Step): To ensure complete exchange, withdraw a 0.1 mL aliquot, quench into MeOD, and analyze via GC-MS. The presence of 2-bromo-4-chloro-3-deuterio-1-methylbenzene confirms successful magnesiation.

  • Trapping: Add the electrophile and gradually warm to 0 °C or room temperature depending on electrophile reactivity.

  • Workup: Quench with 1M HCl (aq) to solubilize magnesium salts, extract with diethyl ether, dry, and concentrate.

Workflow Step1 1. Substrate Preparation Dry THF, -78 °C (Li) or -40 °C (Mg) Step2 2. Reagent Addition Dropwise n-BuLi or i-PrMgCl Step1->Step2 Step3 3. Aging / Exchange Stir 15 min (Li) or 2 hrs (Mg) Step2->Step3 Step4 4. Electrophile Trapping Add Electrophile (e.g., DMF, CO2) Step3->Step4 Step5 5. Quench & Workup NH4Cl/HCl (aq), Extract, Dry Step4->Step5

Standard operational workflow for regioselective halogen-metal exchange.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. When working with contiguous polyhalogenated benzenes, the primary failure mode is incomplete exchange or over-metalation.

  • Deuterium Quench Test: Before committing expensive electrophiles, always perform a D₂O or MeOD quench on a micro-aliquot. GC-MS analysis will immediately reveal the ratio of starting material (MW ~331) to the deuterated mono-exchanged product (MW ~206).

  • Isomerization Check: If the reaction temperature exceeds –60 °C during a lithium-halogen exchange, the C3-lithio species may undergo halogen dance isomerization or benzyne formation. If GC-MS of the quenched aliquot shows unexpected regioisomers or dimeric byproducts, strictly control the internal temperature using a calibrated thermocouple during n-BuLi addition.

References

  • [1] CymitQuimica. "2-bromo-4-chloro-3-iodo-1-methylbenzene." CymitQuimica Product Catalog.

  • [2] BenchChem. "A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene." BenchChem Technical Guides.

  • [4] Menzel, K. et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Synthesis (Thieme-Connect).

  • [5] RSC Publishing. "Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines." Chemical Science.

  • [3] Wikipedia Contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development pipelines demand increasingly complex, multi-halogenated aromatic scaffolds, the synthesis of highly sterically hindered building blocks like 2-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development pipelines demand increasingly complex, multi-halogenated aromatic scaffolds, the synthesis of highly sterically hindered building blocks like 2-bromo-4-chloro-3-iodo-1-methylbenzene presents significant mechanistic challenges.

This guide is engineered for process chemists and discovery scientists. Here, we dissect the causality behind synthetic failures and provide a field-proven, self-validating workflow based on Directed Ortho Metalation (DoM) to ensure high-yield, scalable results.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant debromination (formation of 4-chloro-1-methylbenzene) instead of the desired C3-iodination? A1: This is a classic case of Halogen-Metal Exchange (HME) outcompeting the desired Directed Ortho Metalation (DoM). When utilizing highly nucleophilic bases like n-butyllithium (n-BuLi), the base preferentially attacks the highly polarizable C–Br bond rather than abstracting the acidic ring proton[1]. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bulky amides are sterically precluded from attacking the bromine atom and will strictly act as Brønsted bases, selectively deprotonating the highly acidic C3 position flanked by the chloro and bromo groups[2][3].

Q2: My overall yield is stuck at 40%, and I recover a lot of unreacted starting material. How can I drive the metalation to completion? A2: Incomplete metalation often stems from the aggregation state of the lithium amide base in ethereal solvents. LDA and LiTMP naturally form dimers or tetramers in THF, which severely lowers their effective basicity and kinetic reactivity. Solution: Introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA) as a chelating additive (1.2 equivalents). TMEDA coordinates with the lithium cation, breaking down the aggregates into highly reactive monomers. This significantly accelerates the deprotonation step at cryogenic temperatures without compromising regioselectivity.

Q3: I am getting a mixture of iodinated isomers. Why isn't the reaction strictly regioselective at the C3 position? A3: Regioselectivity in multi-halogenated toluenes is governed by the delicate balance between kinetic and thermodynamic control. The C3 proton (situated exactly between the Br and Cl atoms) is the most kinetically acidic due to the combined inductive electron-withdrawing effects of both halogens. However, if the internal temperature rises above -70 °C, the lithiated intermediate can undergo a base-catalyzed "halogen dance" or equilibrate to a more thermodynamically stable position (e.g., benzylic lithiation)[1]. Solution: Maintain strict cryogenic control. Ensure the internal reaction temperature never exceeds -75 °C during the base addition and the subsequent electrophilic quench.

Q4: The iodine quench step seems inefficient. I see a lot of recovered intermediate. How should the electrophile be introduced? A4: Solid iodine (I_2) dissolves slowly in THF at -78 °C. This creates a heterogeneous mixture where the highly reactive 3-lithio aryllithium intermediate may prematurely protonate from trace moisture or solvent before it can react with the iodine. Solution: Never add solid iodine directly to the cryogenic reaction mixture. Instead, prepare a concentrated solution of I_2 in anhydrous THF and add it dropwise. This ensures instantaneous, homogeneous electrophilic trapping of the intermediate.

Part 2: Quantitative Data & Pathway Analysis

The tables below summarize the critical parameters required to shift the reaction from a destructive Halogen-Metal Exchange pathway to a high-yielding Directed Ortho Metalation pathway.

Table 1: Base Selection and Additive Effects on Reaction Pathway
Base SystemNucleophilicityPrimary Reaction PathwayC3-RegioselectivityTypical Isolated Yield
n-BuLiHighHalogen-Metal ExchangeLow< 10%
LDALowDirected Ortho MetalationHigh60 - 70%
LiTMP + TMEDAVery LowDirected Ortho MetalationVery High> 85%
Table 2: Temperature Optimization for Lithiation and Quench
Internal Temp (°C)3-Lithio Intermediate StabilityPrimary Byproduct FormationIsolated Yield
-20 °CUnstableHalogen Dance / Benzyne< 20%
-40 °CModerately StableIsomerization40 - 50%
-78 °CHighly StableNone (Clean Conversion)> 85%
Mechanistic Pathway Visualization

SynthesisPathway cluster_wrong Undesired Pathway (Nucleophilic Attack) cluster_right Optimized DoM Pathway (Acid-Base Kinetics) SM 2-Bromo-4-chlorotoluene (Starting Material) BuLi n-BuLi Base (High Nucleophilicity) SM->BuLi LiTMP LiTMP / TMEDA (-78 °C) SM->LiTMP HME Halogen-Metal Exchange (Debromination) BuLi->HME Lithio 3-Lithio Intermediate (Kinetic Product) LiTMP->Lithio I2 I2 Quench in THF (Electrophilic Addition) Lithio->I2 Product 2-Bromo-4-chloro-3-iodo- 1-methylbenzene (Target) I2->Product

Mechanistic divergence in 2-bromo-4-chlorotoluene metalation based on base selection.

Part 3: Standard Operating Procedure (SOP)

Objective: Regioselective C3-iodination of 2-bromo-4-chlorotoluene via Directed Ortho Metalation (DoM).

Step 1: In Situ Generation of LiTMP

  • Purge a flame-dried Schlenk flask with ultra-high purity Argon.

  • Add anhydrous THF and 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Check: Generating the base in situ ensures maximum titer and avoids the degradation common in commercially stored lithium amides[2].

  • Dropwise add n-BuLi (2.5 M in hexanes, 1.15 equiv). Stir for 30 minutes at -78 °C, then temporarily warm to 0 °C for 15 minutes to ensure complete metalation of the amine. Re-cool to -78 °C.

  • Add TMEDA (1.2 equiv) dropwise to break base aggregation.

Step 2: Directed Ortho Metalation (DoM)

  • Dissolve 2-bromo-4-chlorotoluene (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the LiTMP/TMEDA mixture at -78 °C.

    • Critical Control: Monitor the internal temperature with a thermocouple; do not allow it to exceed -70 °C to prevent halogen dance isomerization[1].

  • Stir the deep red/brown solution for 2 hours at -78 °C to form the 3-lithio-2-bromo-4-chlorotoluene intermediate.

Step 3: Electrophilic Quench

  • Prepare a separate solution of Iodine (I_2) (1.5 equiv) in anhydrous THF.

  • Add the I_2 solution dropwise to the lithiated intermediate at -78 °C.

    • Self-Validation: The reaction mixture will initially decolorize as the iodine is consumed by the highly reactive carbanion, eventually retaining a persistent brown color indicating a safe excess of the electrophile.

  • Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

Step 4: Workup and Isolation

  • Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na_2S_2O_3) until the residual iodine color completely dissipates.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (hexanes) to yield 2-bromo-4-chloro-3-iodo-1-methylbenzene as a crystalline solid.

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in Cross-Coupling of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: the undesired deiodination side reaction duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: the undesired deiodination side reaction during palladium-catalyzed cross-coupling of the versatile, polyhalogenated building block, 2-Bromo-4-chloro-3-iodo-1-methylbenzene. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to rationalize and optimize your synthetic strategies.

The structure 2-Bromo-4-chloro-3-iodo-1-methylbenzene is designed for sequential functionalization, leveraging the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-couplings, the carbon-iodine (C-I) bond is the most reactive site, making it the intended position for the initial coupling reaction.[1] However, this high reactivity also makes it susceptible to hydrodehalogenation (or proto-deiodination), where the iodine atom is prematurely replaced by a hydrogen atom, yielding 2-Bromo-4-chloro-1-methylbenzene. This byproduct reduces the yield of the desired product and introduces purification challenges.

This guide is structured to help you diagnose the root cause of deiodination in your reaction and implement effective, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reaction? A1: Deiodination is an undesired side reaction where the iodine atom of your starting material is replaced by a hydrogen atom.[2] This process, a specific type of hydrodehalogenation, consumes your starting material and generates a significant impurity, thereby lowering the yield of your intended cross-coupled product and complicating downstream purification.[3]

Q2: Why does the reaction occur at the iodine position, even the side reaction? A2: Palladium-catalyzed cross-coupling reactions initiate with the oxidative addition of the catalyst into a carbon-halogen bond.[4][5] The energy required for this step is dictated by the bond strength of the halide. Carbon-halogen bond strengths increase in the order C-I < C-Br < C-Cl.[6] Consequently, the C-I bond is the weakest and most susceptible to oxidative addition by the Pd(0) catalyst, making it the most reactive site for both the desired coupling and the undesired deiodination.[1][7]

Q3: What are the most common causes of deiodination? A3: Deiodination is typically caused by the formation of a palladium-hydride (Pd-H) intermediate, which then reductively eliminates to form the deiodinated arene.[8] Sources of the hydride can include solvents (e.g., DMF, alcohols), the base (especially alkoxides or amines), or residual water in the reaction mixture.[2][9] Certain reaction conditions, such as high temperatures or an inappropriate ligand choice, can favor the deiodination pathway over the desired cross-coupling.[3][9]

Q4: Is it possible to completely eliminate deiodination? A4: While complete elimination can be challenging, deiodination can often be suppressed to negligible levels (<1-2%). The key is to select reaction conditions—specifically the ligand, base, and solvent—that accelerate the rate of the desired catalytic cycle (transmetalation and reductive elimination) to effectively outcompete the hydride transfer pathway that leads to deiodination.[2]

Part 2: In-Depth Troubleshooting Guide

This section is organized by the primary symptom observed during reaction analysis.

Symptom: High Levels of Deiodinated Byproduct (>10% by GC/LC-MS or ¹H NMR)

If you observe a significant amount of 2-Bromo-4-chloro-1-methylbenzene, it indicates that the deiodination pathway is kinetically competitive with your desired cross-coupling. The following factors should be investigated systematically.

Causality: The ligand is arguably the most critical component for controlling selectivity.[2] The electronic and steric properties of the phosphine ligand or N-heterocyclic carbene (NHC) directly influence the rates of the elementary steps in the catalytic cycle.[10] Bulky, electron-rich ligands promote the crucial reductive elimination step that forms the desired C-C bond, thereby minimizing the lifetime of the Ar-Pd(II)-I intermediate and its opportunity to undergo side reactions.[2][11] Insufficiently bulky ligands, like PPh₃, can lead to sluggish reductive elimination, making deiodination more likely, especially at lower temperatures with aryl iodides.

Solutions:

  • Switch to a Bulky, Electron-Rich Ligand: Transition from simple ligands like PPh₃ to modern biaryl phosphine ligands.

  • Perform a Ligand Screen: If the problem persists, a small-scale screen of 2-4 different ligands from a trusted class is highly recommended.

LigandClassKey CharacteristicsRecommendation for this System
PPh₃ Monodentate PhosphineStandard, but often suboptimal for challenging couplings.Avoid. Prone to sluggish reductive elimination.
dppf Ferrocenyl PhosphineBidentate, good general-purpose ligand.Moderate. A reasonable starting point, but biaryl phosphines are often superior.[10]
XPhos / SPhos Biaryl PhosphineVery bulky and electron-rich.[2]Highly Recommended. Excellent for promoting reductive elimination and suppressing dehalogenation.[2][3]
RuPhos Biaryl PhosphineSimilar to XPhos but with different steric profiles.Recommended. A strong alternative to XPhos/SPhos in a ligand screen.
IMes/SIMes NHCStrongly electron-donating, thermally stable.Consider. Can be very effective, especially if phosphine ligands fail.[12]

Causality: The base and solvent can work in concert to create a hydride-rich environment that fuels the deiodination reaction. Strong alkoxide bases (e.g., NaOᵗBu) or amine bases (e.g., Et₃N, DIPEA) can generate Pd-H species.[2][9] Solvents such as DMF, NMP, or alcohols can also decompose at elevated temperatures to become hydride donors.[9] Furthermore, the presence of water, even in trace amounts, can act as a proton/hydride source, facilitating the unwanted reaction.[9]

Solutions:

  • Switch to a Weaker, Inorganic Base: Carbonate or phosphate bases are generally preferred as they are less likely to act as hydride sources.[3][9]

  • Use Anhydrous, Aprotic Solvents: Solvents like toluene or 1,4-dioxane are less coordinating and less prone to decomposition into hydrides.[9]

  • Ensure Anhydrous Conditions: Flame-dry glassware, use anhydrous-grade solvents, and handle hygroscopic bases in a glovebox or under a strong inert gas flow.

BaseTypePotential for DeiodinationRecommended Use
NaOᵗBu, KOᵗBu Strong AlkoxideHigh. Can promote dehalogenation.[9]Avoid for this substrate.
Et₃N, DIPEA AmineModerate to High. Common in Sonogashira, but can be a hydride source.[2]Use with caution; consider inorganic alternatives.
K₂CO₃, Cs₂CO₃ CarbonateLow. Weaker, generally safe choices.[3]Recommended. Cs₂CO₃ is more soluble and often more effective.
K₃PO₄ PhosphateLow. A strong, non-nucleophilic choice.Highly Recommended. Often provides excellent results in Suzuki couplings.[3][13]

Causality: Like most reactions, the rate of deiodination increases with temperature.[9] If the desired cross-coupling has a high activation energy, simply increasing the heat may accelerate the side reaction to an even greater extent. Prolonged heating gives the reaction more time to form byproducts.[3]

Solutions:

  • Lower the Reaction Temperature: Determine the lowest temperature at which the desired coupling proceeds at an acceptable rate. An increase in reaction time may be necessary.

  • Monitor the Reaction Closely: Track the consumption of starting material and the formation of both product and byproduct by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further byproduct formation.

Part 3: Mechanistic Insights & Visualizations

Understanding the catalytic cycles at play is key to rational troubleshooting. The desired cross-coupling and the undesired deiodination pathways diverge after the initial oxidative addition step. The outcome of the reaction depends on which subsequent step is faster: transmetalation (leading to product) or hydride transfer (leading to byproduct).

Catalytic_Cycles Figure 1: Competing Catalytic Cycles cluster_input Pd0 Pd(0)Ln OA Ar-Pd(II)(I)Ln Product_Complex Ar-Pd(II)(R)Ln OA->Product_Complex Transmetalation Byproduct_Complex Ar-Pd(II)(H)Ln OA->Byproduct_Complex Hydride Transfer Product_Complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) Product_Complex->Product Byproduct_Complex->Pd0 Reductive Elimination Byproduct Ar-H (Deiodinated Byproduct) Byproduct_Complex->Byproduct ArI Ar-I ArI->OA Oxidative Addition Coupling_Partner R-M (Coupling Partner) Hydride_Source [H]⁻ (Hydride Source)

Caption: Figure 1: Competing Catalytic Cycles.

Part 4: Recommended Starting Protocols

The following protocols are designed as robust starting points to minimize deiodination for two common cross-coupling reactions. Optimization may still be required for your specific coupling partner.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern Buchwald-type precatalyst and a phosphate base, a combination known to suppress hydrodehalogenation.[3]

Reagents & Materials:

  • 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Flame-dried Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To the flame-dried reaction vessel, add 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the boronic acid derivative, and finely ground K₃PO₄.

  • Seal the vessel, then evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. Ensure all solvent has been properly degassed beforehand (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat to 80-90 °C C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool & Perform Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Purify via Chromatography G->H

Sources

Troubleshooting

Technical Support Center: Chemoselective Reactions of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Welcome to the Technical Support Center. 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a highly functionalized, trihalogenated toluene scaffold used extensively in drug discovery and complex molecule synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a highly functionalized, trihalogenated toluene scaffold used extensively in drug discovery and complex molecule synthesis. Because it possesses three distinct carbon-halogen bonds (C–I, C–Br, C–Cl) on a single aromatic ring, achieving precise chemoselectivity is the primary synthetic challenge.

This guide provides field-proven troubleshooting protocols and methodologies, focusing on the master variable for selectivity: temperature control .

Section 1: The Thermodynamics of Chemoselectivity (FAQ)

Q: Why is temperature the ultimate determining factor for differentiating the I, Br, and Cl sites? A: Chemoselectivity in polyhalogenated arenes is thermodynamically governed by the Bond Dissociation Energies (BDE) of the respective carbon-halogen bonds. The C–I bond is the weakest, followed by the C–Br bond, and the C–Cl bond [1]. Because of these discrete energy gaps, temperature acts as a kinetic switch. By carefully controlling the thermal energy introduced into the reaction system, you can provide just enough energy to cross the activation barrier of the weakest bond while leaving the stronger bonds entirely intact.

Table 1: Quantitative Reactivity Matrix for 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Halogen SiteRelative ReactivityTypical BDE TrendOptimal Temp Range (Pd-Coupling)Optimal Temp Range (Li-Exchange)
C–I (Position 3)HighestWeakest (~57–65 kcal/mol)20°C to 50°C-78°C to -100°C
C–Br (Position 2)ModerateIntermediate (~68–81 kcal/mol)60°C to 80°C-40°C to -20°C
C–Cl (Position 4)LowestStrongest (~84–96 kcal/mol)90°C to 120°C+0°C to Room Temp
Section 2: Troubleshooting Halogen-Metal Exchange (Lithiation)

Q: When treating the scaffold with n-BuLi, I observe a mixture of iodine and bromine exchange, and sometimes benzyne formation. How do I isolate the C–I exchange?

A: Causality & Mechanism: n-Butyllithium (n-BuLi) is a highly reactive, kinetically driven reagent. While the iodine atom is the most electropositive and undergoes the fastest exchange, the activation barrier for bromine exchange is easily breached if the temperature rises above -60°C. Furthermore, because the C–Br bond is adjacent to the C–I bond (1,2-dihaloarene system), over-lithiation followed by the elimination of LiBr can generate a highly reactive benzyne intermediate, destroying your starting material . To achieve absolute chemoselectivity, the reaction must be strictly maintained at or below -78°C.

Protocol: Step-by-Step Selective C–I Lithiation (Self-Validating System: To validate chemoselectivity before bulk quench, extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H-NMR to confirm the exclusive incorporation of deuterium at the 3-position while the C–Br and C–Cl signals remain unperturbed.)

  • Preparation : Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 eq) in anhydrous THF to create a 0.1 M solution.

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath. Allow at least 15 minutes for the internal temperature to equilibrate to exactly -78°C.

  • Reagent Addition : Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via a syringe pump over 10–15 minutes. Pro-tip: Direct the needle flow down the inner wall of the flask to pre-cool the n-BuLi before it hits the reaction mixture.

  • Maturation : Stir the mixture at -78°C for 30 minutes. Continuous internal temperature monitoring is critical.

  • Electrophilic Quench : Add the desired electrophile (1.2 eq, neat or dissolved in anhydrous THF) dropwise. Maintain the reaction at -78°C for an additional 1 hour before slowly allowing it to warm to room temperature.

G Start 2-Bromo-4-chloro-3-iodo-1-methylbenzene Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool AddLi Add n-BuLi (1.05 eq) dropwise Cool->AddLi CheckTemp Internal Temp Maintained? AddLi->CheckTemp Success Selective C-I Lithiation (Br & Cl intact) CheckTemp->Success Yes (≤ -78°C) Failure Over-lithiation & Benzyne Formation (Loss of Br) CheckTemp->Failure No (> -60°C) Quench Add Electrophile at -78°C Success->Quench Product 3-Substituted Product Quench->Product

Workflow for selective C-I halogen-metal exchange at -78°C.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: During a sequential Suzuki-Miyaura coupling, my C–Br functionalization step is suffering from competitive C–Cl activation. How do I optimize the temperature to prevent this?

A: Causality & Mechanism: Oxidative addition of the Pd(0) catalyst into the C–Br bond requires moderate thermal activation. However, if the reaction is pushed beyond 85°C, the thermal energy becomes sufficient for the catalyst to insert into the stronger C–Cl bond . Additionally, using highly active, electron-rich ligands (like Buchwald phosphines) at elevated temperatures erodes the kinetic differentiation between Br and Cl. You must decouple the reactions using a strict temperature gradient and ligand selection.

Protocol: Step-by-Step Sequential Suzuki-Miyaura Coupling (Self-Validating System: Validate Step 1 completion by GC-MS; the molecular ion peak must reflect the exact mass of the mono-coupled product, retaining the distinct isotopic pattern of the remaining Br and Cl isotopes [M, M+2, M+4].)

  • Step 1: Selective C–I Coupling (RT to 40°C)

    • Combine the trihalobenzene (1.0 eq), Arylboronic Acid A (1.05 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a degassed mixture of DME/H₂O (4:1).

    • Stir at 40°C for 12 hours. The C–I bond reacts exclusively. Extract, purify, and isolate the mono-coupled intermediate.

  • Step 2: Selective C–Br Coupling (70°C to 80°C)

    • To the isolated intermediate, add Arylboronic Acid B (1.1 eq), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).

    • Heat strictly to 75°C for 8 hours. Monitor via GC-MS to ensure the C–Cl bond remains unreacted. Isolate the di-coupled product.

  • Step 3: C–Cl Coupling (110°C+)

    • If functionalization of the chlorine position is required, combine the di-coupled product with Arylboronic Acid C (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 eq) in anhydrous Toluene.

    • Heat to 110°C under reflux for 16 hours to force the C–Cl activation.

G SM Starting Material (I, Br, Cl) Step1 Pd Cat, Base 20°C - 50°C SM->Step1 Prod1 C-I Coupled Product (Br, Cl intact) Step1->Prod1 Step2 Pd Cat, Base 60°C - 80°C Prod1->Step2 Prod2 C-I & C-Br Coupled (Cl intact) Step2->Prod2 Step3 Pd Cat, Strong Base 110°C+ Prod2->Step3 Prod3 Fully Coupled Product Step3->Prod3

Temperature-dependent sequential Pd-catalyzed cross-coupling logic.

References
  • Jiang, X., Kulbitski, K., Nisnevich, G., & Gandelman, M. "Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes." Chemical Science (2016). URL:[Link]

  • Yoshida, S., et al. "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans." MDPI Molecules (2015). URL:[Link]

Optimization

Technical Support Center: Purification and Recrystallization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Welcome to the technical support guide for 2-Bromo-4-chloro-3-iodo-1-methylbenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Bromo-4-chloro-3-iodo-1-methylbenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized aromatic building block. Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps, such as sequential cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed recrystallization protocol to help you achieve the highest possible purity for your material.

Troubleshooting Guide: Recrystallization Issues

Recrystallization is a powerful purification technique, but it can present challenges.[3][4] This section addresses common problems encountered during the purification of 2-Bromo-4-chloro-3-iodo-1-methylbenzene and provides systematic solutions.

Problem: The Compound Fails to Dissolve in the Hot Solvent.
  • Question: I've added a significant amount of hot solvent, but my crude 2-Bromo-4-chloro-3-iodo-1-methylbenzene is not dissolving. What's wrong?

  • Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

    • Incorrect Solvent Selection: The chosen solvent may not have sufficient solvating power for this polysubstituted aromatic compound, even at elevated temperatures. The high molecular weight and multiple halogen substituents create a unique polarity profile. Review the solvent selection principles in the FAQ section. Alcohols like ethanol or isopropanol are often good starting points for halogenated aromatics.[5]

    • Insoluble Impurities: The synthesis of halogenated aromatics can sometimes produce inorganic salts or polymeric byproducts.[6] If the bulk of your compound dissolves but a small amount of solid remains, you are likely dealing with insoluble impurities. In this case, you should proceed to a hot gravity filtration step to remove these contaminants before cooling the solution.[7][8]

Problem: No Crystals Form Upon Cooling.
  • Question: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. How can I induce crystallization?

  • Answer: This is a common problem known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[3] Here are several techniques to induce crystallization, starting with the least invasive:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[9][10]

    • Seeding: If you have a small crystal of pure 2-Bromo-4-chloro-3-iodo-1-methylbenzene saved from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for crystal growth.[9]

    • Reducing Solvent Volume: You may have used too much solvent.[3][9] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool again.[11]

    • Flash Cooling: In some instances, placing the solution in a very cold environment (e.g., a dry ice/acetone bath) for a short period can shock the system into producing crystals. However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[10]

Problem: The Compound "Oils Out" Instead of Crystallizing.
  • Question: As my solution cooled, an oil formed at the bottom of the flask instead of solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it becomes supersaturated. It can also happen if the compound is significantly impure.[3] To resolve this:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[3]

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate with the heat turned off or by insulating the flask with glass wool. Slower cooling provides more time for an ordered crystal lattice to form.[5]

    • Change Solvents: If the problem persists, the solvent system may be inappropriate. Try a solvent with a lower boiling point or switch to a mixed-solvent system (see FAQs).

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Recrystallization Attempted cooling Solution Cooled start->cooling check_crystals Crystals Formed? cooling->check_crystals no_crystals No Crystals (Supersaturation) check_crystals->no_crystals No, solution is clear oiling_out Compound 'Oiled Out' check_crystals->oiling_out No, oil formed success Pure Crystals Obtained check_crystals->success Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce reheat_concentrate Reheat & Reduce Solvent Volume no_crystals->reheat_concentrate If induction fails reheat_add_solvent Reheat, Add More Solvent & Cool Slowly oiling_out->reheat_add_solvent low_yield Low Yield of Crystals check_filtrate Check Mother Liquor for Product low_yield->check_filtrate success->low_yield Check Yield induce->cooling reheat_concentrate->cooling reheat_add_solvent->cooling

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Bromo-4-chloro-3-iodo-1-methylbenzene?

A1: The impurity profile depends heavily on the synthetic route. If prepared via a Sandmeyer reaction from a corresponding aniline (e.g., 2-bromo-4-chloro-3-amino-1-methylbenzene), common impurities include:

  • Unreacted Starting Material: The precursor aniline may carry through.[6]

  • Isomeric Products: Depending on the selectivity of the halogenation and diazotization steps, regioisomers may be present.[12]

  • Phenolic Byproducts: Reaction of the intermediate diazonium salt with water can form the corresponding phenol.[6]

  • Azo Compounds: Side reactions can lead to the formation of colored diazoamino compounds.[6]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] The principle of "like dissolves like" is a good starting point. Given the polysubstituted nature of 2-Bromo-4-chloro-3-iodo-1-methylbenzene, solvents of intermediate polarity are often effective.

Solvent ClassExamplesSuitability for Halogenated AromaticsRationale
Alcohols Ethanol, Isopropanol, MethanolExcellent Often provide the ideal solubility gradient with temperature. Methanol and ethanol are common first choices.[5]
Alkanes Hexanes, HeptaneGood (often as anti-solvent) The compound is likely less soluble in these non-polar solvents, making them suitable for mixed-solvent systems or for washing crystals.
Aromatic TolueneModerate May be too good a solvent, leading to high solubility even at room temperature and thus poor recovery.
Ethers Diethyl Ether, MTBEPoor Generally have low boiling points, which may not provide a wide enough solubility range.
Water H₂OPoor The compound is highly non-polar and will be insoluble in water.

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[8] This typically involves:

  • Dissolving the crude compound in a minimum amount of a hot "soluble solvent" (one in which it is highly soluble).

  • Slowly adding a hot "insoluble solvent" (or "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).

  • Adding a few more drops of the hot soluble solvent to just re-clarify the solution.

  • Allowing the mixture to cool slowly.[7] For 2-Bromo-4-chloro-3-iodo-1-methylbenzene, a common pair would be ethanol (soluble solvent) and water (insoluble solvent).

Experimental Protocol: Recrystallization of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

This protocol provides a general framework. The exact solvent volumes will depend on the purity of your crude material.

Materials and Equipment:
  • Crude 2-Bromo-4-chloro-3-iodo-1-methylbenzene

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice-water bath

  • Glass stirring rod

Purification Workflow Diagram

G cluster_prep Preparation cluster_filter Hot Filtration (if needed) cluster_crystallize Crystallization cluster_isolate Isolation & Drying crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve crude->add_solvent check_insoluble Insoluble Impurities? add_solvent->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes filtrate Hot, Clear Filtrate check_insoluble->filtrate No hot_filter->filtrate cool_rt Slow Cool to Room Temperature filtrate->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Procedure:
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil on a hotplate. Add the hot solvent to the crude solid in small portions, with swirling, until the solid just dissolves. Using the minimum amount of boiling solvent is key to maximizing your yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the solid impurities.[8]

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5][10] Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid re-dissolving your product.[9]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

  • Purity Assessment: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. Further analysis by NMR or GC-MS can confirm the identity and purity of the compound.[12]

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-1-iodo-4-methylbenzene.
  • Benchchem. (n.d.). A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis.
  • Benchchem. (n.d.). Verifying the Purity of Synthesized 2-Bromo-1-iodo-4-methylbenzene: A Comparative Guide.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Windsor. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-3-iodo-1-methylbenzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nonclassical Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.

Sources

Troubleshooting

solving solubility issues of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in polar solvents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling to solubilize 2-Bromo-4-chloro-3-iodo-1-methylbenzene (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling to solubilize 2-Bromo-4-chloro-3-iodo-1-methylbenzene (C7H5BrClI) in polar solvents for in vitro and in vivo workflows.

The Thermodynamic Challenge (Causality of Insolubility)

2-Bromo-4-chloro-3-iodo-1-methylbenzene is a heavily substituted, polyhalogenated aromatic compound with a molecular weight of 331.38 g/mol [1]. The presence of bromine, chlorine, and iodine substituents significantly increases the molecule's lipophilicity (LogP) and crystal packing energy[2]. Because the molecule lacks hydrogen-bond donors or acceptors, the thermodynamic penalty of breaking the water network to accommodate it is overwhelmingly high. Consequently, it exhibits near-zero aqueous solubility and resists dissolution in standard polar protic solvents (like methanol or ethanol).

Data Presentation: Solubilization Strategies

To select the optimal approach for your assay, compare the quantitative limits and thermodynamic stability of the primary solubilization strategies below:

Solubilization StrategyMax Target ConcentrationCo-solvent / Excipient LimitBiocompatibility (In Vitro)Thermodynamic Stability
Pure DMSO Stock >50 mM100% DMSON/A (Must be diluted)High (Covalent-like solvation)
DMSO / Media Dilution <10 µM<0.5% DMSOHighLow (Highly prone to precipitation)
HP-β-CD Complexation 1–5 mM20–30% w/v HP-β-CDHighMedium (Equilibrium dependent)
Micellar (Tween-80) 0.5–2 mM1–5% v/v SurfactantModerate (Membrane disruption)High (Kinetically trapped)

Troubleshooting Guide 1: High-Concentration Stock Preparation

Symptom: The compound floats, forms a cloudy suspension, or settles at the bottom of the tube when mixed with methanol, ethanol, or acetonitrile. Root Cause: Standard polar protic solvents cannot overcome the strong intermolecular van der Waals forces of the heavy halogens. The Science (Causality): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. Its sulfur-oxygen dipole effectively solvates the highly polarizable electron clouds of the halogens, while its methyl groups interact favorably with the hydrophobic benzene core, successfully disrupting the crystal lattice.

Self-Validating Protocol: 100 mM DMSO Stock
  • Weighing: Weigh exactly 33.1 mg of 2-Bromo-4-chloro-3-iodo-1-methylbenzene into a glass vial.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 2 minutes at room temperature.

  • Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet is present, the compound is only suspended. If no pellet forms, you have achieved a true solution.

Troubleshooting Guide 2: Aqueous Media Formulation

Symptom: The compound "crashes out" (precipitates) immediately upon diluting the DMSO stock into aqueous assay buffers or cell culture media. Root Cause: The hydrophobic effect drives the non-polar molecules to rapidly aggregate in water to minimize thermodynamically unfavorable water-hydrophobe interfaces. The Science (Causality): Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular host. Its lipophilic internal cavity is dimensionally matched to encapsulate the halogenated benzene ring, shielding it from water[]. The hydrophilic exterior of the cyclodextrin maintains hydrogen bonding with the bulk aqueous phase, ensuring the complex remains dissolved without altering the compound's covalent structure[4].

Self-Validating Protocol: HP-β-CD Inclusion Complexation
  • Preparation: Prepare a 20% w/v solution of HP-β-CD in your desired aqueous buffer.

  • Spiking: Slowly add the compound (either as a dry powder or by spiking in ≤1% v/v of your DMSO stock) into the cyclodextrin solution while vortexing.

  • Encapsulation: Probe sonicate the mixture on an ice bath for 15 minutes (use a 10s ON / 10s OFF pulse cycle to prevent thermal degradation).

  • Validation Step: Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms a true molecular dispersion. An OD600 > 0.05 indicates a colloidal suspension requiring more cyclodextrin.

Workflow Start Weigh 2-Bromo-4-chloro- 3-iodo-1-methylbenzene Mix Combine & Vortex (Host-Guest Mixing) Start->Mix PrepCD Prepare 20% w/v HP-β-CD in Aqueous Buffer PrepCD->Mix Sonicate Probe Sonication (Ice Bath, 15 min) Mix->Sonicate Check Visual Inspection: Is Solution Clear? Sonicate->Check Success Sterile Filter (0.22 µm) & Store at 4°C Check->Success Yes (Clear) Adjust Add 1% DMSO or Increase CD to 30% Check->Adjust No (Turbid) Adjust->Sonicate Re-process

Workflow for HP-β-CD inclusion complexation of halogenated benzenes.

Troubleshooting Guide 3: Micellar Solubilization

Symptom: Cyclodextrins are incompatible with your downstream assay, or the compound still exhibits kinetic precipitation over time. Root Cause: The binding affinity between the cyclodextrin cavity and the polyhalogenated compound may be insufficient at your specific assay temperature, leading to gradual dissociation. The Science (Causality): Non-ionic surfactants (e.g., Tween-80, Triton X-100) form micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The hydrophobic tails create a lipophilic core that acts as a micro-reservoir, effectively trapping the halogenated benzene, while the PEGylated heads interact with the surrounding water[5].

Protocol: Surfactant Solubilization
  • Add 2% v/v Tween-80 to your aqueous buffer.

  • Warm the solution to 37°C to ensure the surfactant is fully dissolved and above its CMC.

  • Slowly titrate your DMSO compound stock into the micellar solution under continuous magnetic stirring.

Frequently Asked Questions (FAQs)

Q: Why does heating my aqueous cyclodextrin mixture cause the compound to precipitate? A: Host-guest complexation is an exothermic thermodynamic equilibrium. According to Le Chatelier's principle, applying heat shifts the equilibrium toward dissociation. The cyclodextrin releases the hydrophobic compound into the water, where it rapidly crashes out. Always sonicate on ice and store solutions at 4°C.

Q: What is the maximum DMSO concentration I can use in cell-based assays? A: You must keep the final DMSO concentration ≤0.5% v/v. Higher concentrations can alter cell membrane permeability, induce cytotoxicity, and cause off-target solvent-protein interactions (such as altering target binding kinetics) that will severely confound your assay results[6].

Q: Can I use lipid nanoparticles (LNPs) for this compound? A: Yes. Because 2-Bromo-4-chloro-3-iodo-1-methylbenzene is highly lipophilic, it will partition excellently into the lipid bilayer of liposomes or the hydrophobic core of LNPs. This is highly recommended for in vivo pharmacokinetic studies where cyclodextrins might be cleared too rapidly.

References

  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs - ACS Publications -[Link]

  • Solubilization of Benzene, Toluene, and Xylene (BTX) in Aqueous Micellar Solutions of Amphiphilic Imidazolium Ionic Liquids - ACS Publications -[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI -[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH -[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC - NIH -[Link]

Sources

Optimization

Technical Support Center: Site-Selective Catalytic Activation of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Welcome to the Technical Support Center for polyhalogenated arene functionalization. Working with 2-bromo-4-chloro-3-iodo-1-methylbenzene presents a unique synthetic opportunity: the precise, sequential functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated arene functionalization. Working with 2-bromo-4-chloro-3-iodo-1-methylbenzene presents a unique synthetic opportunity: the precise, sequential functionalization of three distinct carbon-halogen bonds on a single aromatic core.

This guide provides researchers, scientists, and drug development professionals with the thermodynamic rationale, optimal ligand selection, and self-validating protocols required to achieve absolute chemoselectivity.

Reaction Workflow & Logical Relationships

The following diagram illustrates the logical progression of ligand selection and energy barriers required to sequentially activate the C–I, C–Br, and C–Cl bonds without cross-contamination of reaction sites.

G Start 2-Bromo-4-chloro-3-iodo-1-methylbenzene Step1 Step 1: C-I Activation Ligand: PPh3 Temp: 20-40°C Start->Step1 Int1 C3-Functionalized Intermediate (Retains C-Br, C-Cl) Step1->Int1 High Chemoselectivity Step2 Step 2: C-Br Activation Ligand: SPhos Temp: 60-80°C Int1->Step2 Int2 C2,C3-Difunctionalized Intermediate (Retains C-Cl) Step2->Int2 Moderate Energy Barrier Step3 Step 3: C-Cl Activation Ligand: BrettPhos Temp: 90-110°C Int2->Step3 Product Fully Functionalized Product Step3->Product High Energy Barrier

Workflow for site-selective sequential catalytic activation of polyhalogenated methylbenzene.

Frequently Asked Questions (FAQs): Ligand Selection & Chemoselectivity

Q: What is the fundamental reactivity order for cross-coupling in this molecule, and why? A: The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition strictly follows their bond dissociation energies (BDE). The order of reactivity is C–I > C–Br >> C–Cl[1]. Consequently, the C3 position (iodo) is activated first, followed by the C2 position (bromo), and finally the C4 position (chloro)[2].

Q: Which ligands are optimal for the initial C3-Iodo activation without triggering the C2-Bromo or C4-Chloro sites? A: For highly chemoselective C–I activation, weak, sterically unhindered ligands such as triphenylphosphine (PPh3) or "ligand-free" conditions (using Pd(OAc)2 in polar solvents) are optimal[3]. Causality: The C–I bond is weak enough to undergo rapid oxidative addition without requiring an electron-rich metal center. Bulky, electron-rich ligands must be avoided in this step, as they lower the activation barrier for C–Br oxidative addition, which would lead to unwanted mixtures of mono- and di-coupled products.

Q: After C3 functionalization, what is the best ligand system to selectively activate the C2-Bromo site? A: To activate the C–Br bond while leaving the adjacent C–Cl bond intact, dialkylbiaryl phosphine ligands like SPhos or XPhos are recommended[2]. Causality: SPhos provides sufficient electron density to lower the activation energy for C–Br oxidative addition. However, at moderate temperatures (60–80 °C), the thermal energy provided to the system is insufficient to overcome the higher activation barrier of the C–Cl bond, providing a wide thermodynamic window for chemoselectivity.

Q: How do I achieve the final cross-coupling at the highly unreactive C4-Chloro position? A: The C–Cl bond is notoriously difficult to activate. You must use highly electron-rich, sterically demanding ligands such as BrettPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)3). Causality: These ligands possess extreme steric bulk that forces the palladium into a highly reactive, monoligated Pd(0)L1 state during oxidative addition[4]. Simultaneously, their electron-rich nature significantly increases the electron density on the palladium center, facilitating insertion into the strong C–Cl bond.

Quantitative Data: Ligand Reactivity Profiles

The table below summarizes the thermodynamic parameters and optimal ligand classes required for each activation site.

Target SiteLeaving GroupApprox. BDE (kcal/mol)Relative ReactivityOptimal Ligand ClassRepresentative LigandTypical Temp (°C)
C3 -I~65HighestElectron-neutral, low steric bulkPPh320–40
C2 -Br~81ModerateElectron-rich, moderate bulkSPhos, XPhos60–80
C4 -Cl~96LowestHighly electron-rich, extreme bulkBrettPhos, RuPhos90–110

Troubleshooting Guide: Common Experimental Issues

Issue 1: Over-coupling (e.g., C-Br activates during the C-I coupling step).

  • Cause: The catalyst system is too electron-rich, or the reaction temperature is too high, providing enough energy to overcome the C–Br activation barrier.

  • Solution: Downgrade the ligand to a less electron-donating species (e.g., switch from dppf to PPh3). Lower the reaction temperature to 25–40 °C. Ensure you are using a mild base (e.g., Na2CO3) rather than strong bases like KOtBu.

Issue 2: Protodehalogenation at the C-Cl site during the final coupling step.

  • Cause: The rate of transmetalation or reductive elimination is too slow relative to competing side reactions (such as beta-hydride elimination or solvent-mediated reduction).

  • Solution: Ensure strict anhydrous and anaerobic conditions. Switch to a bulkier ligand like BrettPhos, which accelerates the rate of reductive elimination, thereby minimizing the lifespan of the vulnerable Pd(II) intermediate.

Issue 3: Incomplete conversion during C-Br activation.

  • Cause: Steric hindrance from the newly introduced group at C3 is blocking the palladium from accessing the adjacent C2-Bromo site.

  • Solution: Switch from SPhos to a ligand with a more flexible steric profile but similar electronic properties, or slightly increase the reaction temperature to 85 °C to overcome the steric barrier.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Iodo)
  • Preparation: In a flame-dried Schlenk flask, combine 2-bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv), arylboronic acid (1.05 equiv), Pd(PPh3)4 (2 mol%), and Na2CO3 (2.0 equiv).

  • Solvent: Add a degassed mixture of THF/H2O (4:1, 0.2 M).

  • Reaction: Stir the mixture at 40 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Check: TLC should show complete consumption of the starting material. GC-MS must confirm the presence of the mono-arylated product with a distinct Br-Cl isotope pattern (M, M+2, M+4 in an approximate 3:4:1 ratio). If this pattern is missing, unwanted C-Br or C-Cl activation has occurred.

Protocol 2: Sequential Suzuki Coupling at C2 (Bromo)
  • Preparation: To a new flask, add the C3-functionalized intermediate from Protocol 1 (1.0 equiv), a second arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Add degassed Toluene/H2O (10:1, 0.2 M).

  • Reaction: Stir at 80 °C for 12 hours.

  • Self-Validation Check: GC-MS should show a single Cl isotope pattern (M, M+2 in a 3:1 ratio), confirming the successful loss of bromine and the retention of the C-Cl bond.

Protocol 3: Final Buchwald-Hartwig Amination at C4 (Chloro)
  • Preparation: Combine the C2,C3-difunctionalized intermediate (1.0 equiv), an amine nucleophile (1.5 equiv), BrettPhos Pd G3 precatalyst (5 mol%), and NaOtBu (2.0 equiv) in a glovebox.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours.

  • Self-Validation Check: HPLC should show the complete disappearance of the chlorinated intermediate. High-resolution mass spectrometry (HRMS) should show the exact mass of the fully functionalized product with no halogen isotope patterns, confirming complete activation of the C4-Chloro site.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Cross-Electrophile Coupling between Aryl Diazonium Salt and Aryl Iodide/Diaryliodonium Salt in H2O–EtOH Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

reducing steric hindrance during 2-Bromo-4-chloro-3-iodo-1-methylbenzene substitution

Welcome to the Advanced Applications Support Center. This portal provides troubleshooting frameworks, mechanistic insights, and validated protocols for researchers working with highly congested polyhalogenated substrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal provides troubleshooting frameworks, mechanistic insights, and validated protocols for researchers working with highly congested polyhalogenated substrates.

Current Focus: Overcoming steric hindrance during the regioselective substitution of 2-Bromo-4-chloro-3-iodo-1-methylbenzene .

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is oxidative addition failing at the C3-Iodo position despite iodine having the lowest Bond Dissociation Energy (BDE)? A: In a standard cross-coupling reaction, the C–I bond (BDE ≈ 65 kcal/mol) should react preferentially over C–Br (≈ 81 kcal/mol) and C–Cl (≈ 96 kcal/mol) [4]. However, in 2-bromo-4-chloro-3-iodo-1-methylbenzene, the C3-Iodo position is di-ortho substituted (flanked by the bulky C2-Bromo and C4-Chloro groups). This extreme steric crowding physically blocks the palladium center from achieving the planar geometry required for a standard concerted 2-electron oxidative addition.

Q2: Which ligand systems are best suited to overcome this extreme steric crowding? A: You must utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald-type ligands) such as XPhos or tBuXPhos . Counterintuitively, increasing the steric bulk of the ligand helps. These ligands force the formation of a highly reactive, 12-electron monoligated L1​Pd(0) species [1]. The massive steric profile of the ligand prevents the formation of unreactive L2​Pd(0) complexes, while the lower arene ring of the biphenyl framework provides stabilizing interactions with the palladium center, allowing it to insert into the crowded C–I bond.

Q3: Can we force the activation of this hindered C–I bond through alternative pathways? A: Yes. Recent mechanistic studies reveal that severe steric hindrance can actually accelerate activation by shifting the mechanism from a traditional 2-electron concerted oxidative addition to a 1-electron single-electron transfer (SET) radical pathway [2]. Furthermore, switching from Palladium to Cobalt or Nickel catalysts has proven highly effective for cross-electrophile coupling of di-ortho substituted aryl halides, as these base metals readily access radical intermediates that are less sensitive to steric bulk [3].

Q4: How do I achieve regioselective substitution at C3 without cross-reacting at C2 or C4? A: Regioselectivity in polyhalogenated arenes is a function of strict temperature control and catalyst selection [4]. Because the 1-electron activation of the C3–I bond can occur at lower thermal thresholds than the C2–Br bond, you must cap your reaction temperature at 60°C. Exceeding 80°C will provide enough thermal energy to activate the C2–Br bond, leading to statistical mixtures of mono- and di-substituted products.

Mechanistic & Workflow Visualizations

Mechanism Start L1Pd(0) Active Catalyst Substrate 2-Br-4-Cl-3-I-1-Me-Benzene (Extreme Steric Bulk) Path1 Standard 2e- Ox. Add. (Disfavored) Substrate->Path1 Path2 1e- Radical Pathway (Favored) Substrate->Path2 Intermediate1 Steric Clash / High Barrier Path1->Intermediate1 Intermediate2 Aryl Radical + Pd(I) Path2->Intermediate2 Product L1Pd(II)(Ar)(X) Complex Intermediate1->Product Low Yield Intermediate2->Product Recombination

Activation pathways for sterically hindered aryl halides.

Workflow Step1 Starting Material 2-Br-4-Cl-3-I-1-Me-Benzene Step2 C3-I Substitution (Pd/XPhos, 60°C) Step1->Step2 BDE: C-I < C-Br Step3 C2-Br Substitution (Pd/SPhos, 90°C) Step2->Step3 BDE: C-Br < C-Cl Step4 C4-Cl Substitution (Ni/BrettPhos, 110°C) Step3->Step4 Harshest Conditions

Regioselective stepwise substitution workflow based on BDE and sterics.

Quantitative Data: Ligand Selection Matrix

To ensure self-validating experimental design, select your ligand based on the Buried Volume ( %Vbur​ ) and its ability to form monoligated species.

Ligand %Vbur​ (Min)Primary CoordinationRelative Efficacy for Di-ortho C–IPrimary Activation Mechanism
PPh3 25.8% L2​Pd(0) Very Low2e- Oxidative Addition
dppf 30.1% L2​Pd(0) Low2e- Oxidative Addition
SPhos 31.5% L1​Pd(0) / L2​Pd(0) Moderate2e- Oxidative Addition
XPhos 36.0% L1​Pd(0) High1e- / 2e- Hybrid
tBuXPhos 40.5% L1​Pd(0) Very High1e- Radical Pathway

Validated Experimental Protocols

Protocol A: Regioselective C3-Suzuki-Miyaura Coupling (Palladium-Catalyzed)

Objective: Achieve >95% regioselectivity at the C3-Iodo position without activating the C2-Bromo bond.

Reagents:

  • 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • XPhos (10 mol%, 0.1 mmol)

  • K3​PO4​ (2.0 equiv, 2.0 mmol) - Chosen for optimal biphasic solubility and mild basicity.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, combine the polyhalogenated substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v, 11 mL). The biphasic system is critical to dissolve the phosphate base while maintaining the organic substrate in solution.

  • Thermal Control: Heat the reaction mixture strictly to 60°C with vigorous stirring. Causality note: Exceeding 60°C will initiate competitive 1-electron activation of the C2-Br bond, destroying regioselectivity.

  • Monitoring: Monitor via GC-MS. The reaction typically reaches full conversion of the C-I bond within 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Cobalt-Catalyzed Cross-Electrophile Coupling (C3-Alkyl Coupling)

Objective: Couple a secondary alkyl bromide to the highly hindered C3 position using a base-metal radical pathway.

Reagents:

  • 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 equiv, 0.5 mmol)

  • Secondary Alkyl Bromide (1.5 equiv, 0.75 mmol)

  • CoBr2​ (10 mol%)

  • Pyridine (15 mol%)

  • Zinc dust (2.5 equiv) - Acts as the terminal reductant.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert-atmosphere glovebox, weigh CoBr2​ , Zinc dust, and the polyhalogenated arene into a sealed vial.

  • Activation: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL), followed by the alkyl bromide and pyridine.

  • Reaction: Stir the mixture at room temperature (25°C) for 18 hours. Causality note: Cobalt operates via a highly efficient single-electron transfer (SET) to generate an aryl radical. Because this bypasses the planar transition state of Pd-catalyzed oxidative addition, heating is unnecessary, preserving the C2-Br and C4-Cl bonds entirely.

  • Filtration: Remove the vial from the glovebox, filter the crude mixture through a short pad of Celite to remove unreacted Zinc, and concentrate under reduced pressure before chromatography.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. URL:[Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. URL:[Link]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-chloro-3-iodo-1-methylbenzene Conversions

Welcome to the Advanced Troubleshooting & Chemoselectivity Guide. This resource is designed for drug development professionals and synthetic chemists facing low conversion rates or poor selectivity when functionalizing h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Chemoselectivity Guide. This resource is designed for drug development professionals and synthetic chemists facing low conversion rates or poor selectivity when functionalizing highly congested polyhalogenated arenes.

Architectural Overview & Causality

The molecule 2-bromo-4-chloro-3-iodo-1-methylbenzene presents a classic "steric versus electronic" paradox in organometallic chemistry.

Electronically, the C3–I bond possesses the lowest bond dissociation energy, making it the innate thermodynamic preference for oxidative addition by Pd(0) or Ni(0) catalysts[1]. However, sterically, the C3 position is flanked by a bulky bromine atom at C2 and a chlorine atom at C4. This 1,2,3-trihalogenated motif creates extreme steric shielding. The kinetic barrier for a bulky PdLn​ complex to approach the iodine atom often overrides the electronic preference, leading to three primary failure modes:

  • Catalyst Stalling (Low Conversion): The catalyst fails to undergo oxidative addition or gets trapped prior to reductive elimination.

  • Off-Target Chemoselectivity: The catalyst bypasses the C3–I bond and reacts at the less hindered C4–Cl or C2–Br positions[2].

  • Protodehalogenation: The stalled palladium intermediate undergoes premature reduction, cleaving the C–I bond without forming the desired C–C or C–N bond.

Diagnostic Workflow

Use the following logic tree to diagnose and resolve your specific conversion failure.

TroubleshootingFlow A Low Conversion at C3-Iodo? B Analyze Crude via GC-MS/NMR A->B C Unreacted Starting Material? B->C D Off-Target Coupling (C2 or C4)? B->D E Protodehalogenation Observed? B->E F Increase Ligand Bulk (XPhos) & Temp to 80°C C->F Yes G Lower Temp & Use Pd(OAc)2 / SPhos D->G Yes H Use Anhydrous Base & Degas Solvent E->H Yes

Diagnostic workflow for cross-coupling failures in polyhalogenated benzenes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling failing at the C3-Iodo position despite iodine's high reactivity? A: In standard cross-coupling mechanisms, the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the aryl halide bond[1]. While the C–I bond is electronically favored, the ortho,ortho-disubstitution (Br and Cl) around C3 creates a massive kinetic barrier. If your ligand is too small (e.g., PPh3) or too rigid, the metal complex cannot physically access the C–I bond, or worse, it successfully inserts but lacks the steric bulk required to force the subsequent reductive elimination step, leading to a stalled catalytic cycle[3].

Q2: How do I prevent off-target coupling at the C2-Bromo or C4-Chloro positions? A: Chemoselectivity in polyhalogenated arenes is dictated by the delicate balance between electronic activation and steric accessibility[4]. To force the catalyst to react at the sterically hindered C3-I position, you must use a highly active, electron-rich, and sterically demanding ligand (such as Buchwald dialkylbiaryl phosphines)[5]. These ligands create a highly reactive mono-ligated Pd(0)L active species, allowing the electronic preference for the C–I bond to override the steric hindrance of the adjacent halogens.

Q3: Which ligand systems are most effective for this highly congested electrophile? A: Dialkylbiaryl phosphines (like XPhos) and specific N-heterocyclic carbenes (NHCs) yield the best results. XPhos is particularly effective because its bulky isopropyl groups provide the exact steric contour needed to stabilize the palladium intermediate while accelerating reductive elimination in extremely hindered environments[6].

Quantitative Data: Ligand Performance Comparison

Table 1: Catalyst/Ligand Optimization for C3-Iodo Suzuki-Miyaura Coupling (Standardized Conditions: 1.2 eq Phenylboronic acid, K3PO4, Toluene, 80°C, 24h)

Catalyst SystemLigand TypeConversion (%)Chemoselectivity (C3 vs C2/C4)Primary Failure Mode
Pd(PPh3)4Triphenylphosphine< 10%N/ANo reaction (Steric exclusion)
Pd(dppf)Cl2Bidentate Phosphine25%1:1 (Poor)Off-target C2 coupling
Pd2(dba)3 / SPhosDialkylbiaryl88%> 20:1Minor protodehalogenation
Pd(OAc)2 / XPhosDialkylbiaryl95% > 50:1 None (Optimal)
PEPPSI-IPrNHC82%15:1Slow transmetalation

Step-by-Step Methodologies

Protocol 1: Highly Chemoselective Suzuki-Miyaura Coupling at the C3-Iodo Position

This self-validating protocol utilizes Pd(OAc)2 and XPhos to ensure exclusive coupling at the C3 position, preventing polymerization or multi-site coupling.

Materials:

  • 2-Bromo-4-chloro-3-iodo-1-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.1 mmol) - Causality: Keep stoichiometry tight to prevent over-coupling at secondary sites.

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K3PO4 (anhydrous, 2.0 mmol)

  • Toluene (strictly degassed, 5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)2 and XPhos in 1.0 mL of degassed toluene. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition from yellow to a deep, homogeneous red/orange, visually confirming the reduction of Pd(II) and the formation of the active L-Pd(0) species[6].

  • Substrate Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the polyhalogenated arene, the arylboronic acid, and anhydrous K3PO4.

  • Solvent Addition: Add the remaining 4.0 mL of degassed toluene to the Schlenk flask, followed by the pre-activated catalyst solution.

  • Thermal Control: Seal the flask and heat to exactly 80°C. Causality: Do not exceed 80°C. Higher temperatures increase the kinetic energy sufficiently to overcome the activation barrier for the C2-Br bond, which will severely degrade your chemoselectivity[2].

  • Reaction Monitoring: Sample the reaction at 4 hours via GC-MS. Self-Validation: You should observe >50% conversion to the mono-coupled product with <2% off-target coupling. Continue stirring for 18-24 hours until the starting material is fully consumed.

  • Quench and Purify: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate in vacuo.

Protocol 2: Overcoming Steric Hindrance in Buchwald-Hartwig Amination

Amination of this substrate is notoriously difficult due to the bulky nature of both the electrophile and the incoming amine nucleophile.

Step-by-Step Procedure:

  • Ligand Selection: Substitute XPhos with BrettPhos. Causality: BrettPhos is structurally engineered to facilitate C-N reductive elimination in sterically congested systems by enforcing a highly specific, constrained geometry around the palladium center that forces the aryl and amine groups together[7].

  • Base Selection: Use Sodium tert-butoxide (NaOtBu) (1.5 mmol) for unhindered aliphatic amines. If your amine contains sensitive functional groups, switch to LiHMDS.

  • Execution: Combine 1.0 mmol of the polyhalogenated arene, 1.2 mmol amine, 2 mol% Pd2(dba)3, 4 mol% BrettPhos, and base in 5 mL of anhydrous 1,4-dioxane.

  • Heating: Heat at 100°C for 12 hours. Causality: Unlike the Suzuki coupling, the higher temperature is mandatory here because the transmetalation of the amine to the Pd center is highly sensitive to steric hindrance and requires significant thermal energy to proceed[6].

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications.1

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.2

  • Design of Alkyl-Heteroaryl-Based Phosphine Ligands and Their Application in Chemoselective Coupling Reactions. CAT Program - Catalysis Conferences.4

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.3

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.6

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. SNNU.7

  • Buchwald–Hartwig amination - Sterically hindered ligands. Wikipedia.5

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Comprehensive Comparison Guide: Resolving the 1 H and 13 C NMR Chemical Shifts of 2-Bromo-4-chloro-3-iodo-1-methylbenzene The structural elucidation of heavily halogenated aromatic compounds presents a unique challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Resolving the 1 H and 13 C NMR Chemical Shifts of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

The structural elucidation of heavily halogenated aromatic compounds presents a unique challenge in analytical chemistry. For the compound 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5)[1], the presence of three distinct, bulky halogens (Br, Cl, I) adjacent to one another on a toluene scaffold creates extreme steric crowding and complex electronic environments.

As a Senior Application Scientist, I frequently see researchers misassign the quaternary carbons in such molecules. Relying solely on basic 1D NMR or outdated linear additivity rules often leads to critical structural errors during drug development or materials synthesis. This guide objectively compares the performance of traditional linear additivity rules against modern ensemble neural network (NN) predictions, providing a self-validating experimental protocol to definitively assign the 1 H and 13 C NMR shifts for this specific isomer.

The Physical Chemistry of Halogenated Chemical Shifts

To accurately predict and validate the NMR spectra of 2-Bromo-4-chloro-3-iodo-1-methylbenzene, we must first understand the causality behind the electronic shielding in this specific molecule.

The Heavy-Atom Effect on Light-Atom Shielding (HALA) The most defining feature of this molecule's 13 C NMR spectrum is the chemical shift of C-3 (the carbon attached to iodine). Iodine exerts a profound magnetic influence on neighboring nuclei due to the spin-orbit (SO) coupling of its large valence electron cloud[2][3]. This relativistic phenomenon, known as the HALA effect, causes significant upfield shielding. While standard aromatic carbons resonate between 120–140 ppm, the spin-orbit coupling of iodine artificially lowers the chemical shift of the adjacent C-3 atom by approximately 30 to 40 ppm[2].

Steric Non-Linearity and van der Waals Deshielding Traditional linear additivity rules assume that the electronic effects of substituents are independent. However, in 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the ortho-relationship of the methyl, bromo, iodo, and chloro groups forces the electron clouds to overlap. This van der Waals repulsion restricts bond rotation and causes a deshielding effect that linear models fail to capture, necessitating the use of Hierarchical Orthogonal Space Encoding (HOSE) codes or Deep Neural Networks (NN) for accurate prediction[4].

Comparative Analysis: Linear Additivity vs. Ensemble Prediction

To establish a benchmark, we compare two predictive methodologies against the expected empirical ranges for 2-Bromo-4-chloro-3-iodo-1-methylbenzene.

  • Linear Additivity Rules: Based on the classical Pretsch/Clerc parameters, which calculate shifts by adding substituent increments to a base benzene value (128.5 ppm for 13 C; 7.27 ppm for 1 H)[5][6].

  • Ensemble NN Prediction: Representative of modern software (e.g., MestReNova, ACD/Labs) that utilizes a database of over 1,000,000 experimental shifts, combining HOSE codes and neural networks to account for steric non-linearity[4].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )

Note: H-5 and H-6 are ortho to each other. Because their chemical environments are so similar, they will couple ( 3JHH​≈8 Hz) but may appear as a heavily leaning AB system or a pseudo-singlet depending on the exact magnetic field strength.

Proton AssignmentLinear Additivity (ppm)Ensemble NN Prediction (ppm)Performance Analysis & Causality
H-5 (Aromatic)6.907.12Linear rules overestimate the shielding from the meta-iodine. NN accounts for steric deshielding from the adjacent Cl.
H-6 (Aromatic)6.907.05NN accurately reflects the deshielding caused by the ortho-methyl group's restricted rotation.
CH 3​ (Methyl)2.352.48The bulky ortho-bromine forces the methyl protons into the deshielding cone of the aromatic ring.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentLinear Additivity (ppm)Ensemble NN Prediction (ppm)Performance Analysis & Causality
C-1 (C-CH 3​ )140.3138.5NN corrects for the steric clash between the methyl group and the ortho-bromine.
C-2 (C-Br)133.7131.2Linear rules fail to fully account for the combined ortho-effects of CH 3​ and I.
C-3 (C-I)100.0102.4Both models capture the HALA effect[3], but NN better predicts the slight deshielding from adjacent halogens.
C-4 (C-Cl)142.2140.8Highly deshielded due to the electronegativity of chlorine.
C-5 (C-H)128.6127.5Standard aromatic methine; both models perform similarly.
C-6 (C-H)130.6129.8Slightly deshielded relative to C-5 due to the ortho-methyl group.
CH 3​ (Methyl)23.024.1Standard methyl shift, slightly elevated due to steric crowding.

Self-Validating Experimental Protocol

Acquiring empirical data for this compound is notoriously difficult because four of the seven carbons are quaternary (C-1, C-2, C-3, C-4). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. If standard acquisition parameters are used, these peaks will "disappear" into the baseline.

The following protocol is engineered as a self-validating system . It does not merely acquire data; it uses 2D NMR to internally prove the assignment of the highly shielded C-3 atom, removing any reliance on predictive software.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in 0.6 mL of CDCl 3​ . Crucial: Add 0.01 M of Chromium(III) acetylacetonate[Cr(acac) 3​ ]. This paramagnetic relaxation agent drastically shortens the T1​ times of the quaternary carbons, ensuring they appear in the 13 C spectrum.

  • 1D 13 C Acquisition:

    • Set the flip angle to 30° (rather than 90°) to prevent saturation of the quaternary carbons.

    • Extend the relaxation delay ( D1​ ) to 5.0 seconds.

    • Acquire a minimum of 1024 scans. You will observe the characteristic C-3 peak uniquely shielded near ~102 ppm due to the iodine spin-orbit coupling[2].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation:

    • The Self-Validation Check: To definitively prove the 102 ppm peak is C-3 and not an impurity, analyze the HMBC spectrum.

    • The methyl protons (~2.48 ppm) will show strong 3-bond ( 3JCH​ ) cross-peaks to C-2 and C-6.

    • Because C-3 is four bonds away from the methyl protons, it will not show a correlation. The absence of an HMBC cross-peak to the methyl group, combined with the extreme upfield shift, mathematically isolates and validates the C-3 assignment.

Workflow Visualization

The following diagram maps the logical progression from sample preparation to final structural validation, emphasizing the critical pathways required to overcome the heavy atom effect and quaternary relaxation issues.

G Prep Sample Prep: 2-Bromo-4-chloro-3-iodo-1-methylbenzene + Cr(acac)3 in CDCl3 Acq1D 1D 13C NMR Acquisition (Extended D1 = 5.0s, 30° Pulse) Prep->Acq1D Shorten T1 relaxation HeavyAtom Identify Heavy Atom Effect (C-3 Shielding at ~102 ppm) Acq1D->HeavyAtom Extract quaternary shifts Acq2D 2D HMBC Validation (Map 3J Couplings from CH3) HeavyAtom->Acq2D Resolve C1, C2, C4 Compare Method Comparison: Empirical Data vs. NN Predictions Acq2D->Compare Cross-validate assignments Final Final Shift Assignment & Structural Confirmation Compare->Final Confirm spatial geometry

Caption: Workflow for NMR acquisition and assignment in heavily halogenated aromatic compounds.

Conclusion

When analyzing highly substituted halobenzenes like 2-Bromo-4-chloro-3-iodo-1-methylbenzene, standard linear additivity rules fall short due to complex steric clashes and the profound relativistic heavy-atom effect of iodine. While modern ensemble neural networks provide a much closer approximation of these shifts, true scientific rigor requires a self-validating experimental approach. By utilizing relaxation agents to capture silent quaternary carbons and employing HMBC to map multi-bond correlations, researchers can establish absolute confidence in their structural assignments.

References

  • Goroff, N. S., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. Journal of the American Chemical Society. Retrieved March 29, 2026, from[Link]

  • Kaupp, M., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Deutsche Nationalbibliothek. Retrieved March 29, 2026, from[Link]

  • Kochev, N., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved March 29, 2026, from[Link]

  • Pretsch, E., et al. (1995). New parameters for predicting 1H NMR chemical shifts of protons attached to carbon atoms. Analytica Chimica Acta. Retrieved March 29, 2026, from[Link]

  • Yusof, Y., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. Retrieved March 29, 2026, from[Link]

Sources

Comparative

Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-chloro-3-iodo-1-methylbenzene

For the discerning researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. This guide provides a detailed analysis of the expected electron ionization (EI) mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4-chloro-3-iodo-1-methylbenzene. By understanding the predictable cleavage pathways and characteristic isotopic signatures, scientists and drug development professionals can confidently identify this and structurally related compounds in complex matrices.

The structural elucidation of halogenated aromatic compounds by mass spectrometry is a well-established analytical technique. The presence and type of halogens, along with the substitution pattern on the aromatic ring, impart a unique and predictable fragmentation signature. In the case of 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the molecule's behavior under electron ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

The Molecular Ion: A Complex Isotopic Puzzle

The first key feature in the mass spectrum of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is the molecular ion peak (M⁺˙). Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion will not be a single peak but rather a cluster of peaks.[1][2][3] The relative intensities of these isotopic peaks provide a definitive confirmation of the elemental composition.

The molecular weight of 2-Bromo-4-chloro-3-iodo-1-methylbenzene, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹²⁷I), is 375.8 g/mol . The isotopic pattern of the molecular ion will be complex due to the presence of both bromine and chlorine. The M:M+2 ratio for a single bromine atom is approximately 1:1, while for a single chlorine atom it is about 3:1.[1][3] The combination of these two halogens will result in a characteristic cluster of peaks at M, M+2, and M+4, with the M+2 peak being the most abundant in this cluster.

Primary Fragmentation Pathways: A Cascade of Halogen Loss

Upon electron ionization, the 2-Bromo-4-chloro-3-iodo-1-methylbenzene molecular ion will undergo a series of fragmentation events, driven by the cleavage of the weakest bonds to form more stable ions. The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the initial loss of an iodine radical a highly favored fragmentation pathway.

A secondary fragmentation pathway involves the loss of the bromine radical, followed by the chlorine radical. Additionally, cleavage of the methyl group can occur.

The fragmentation cascade can be summarized as follows:

  • Loss of Iodine: The primary and most significant fragmentation will be the cleavage of the C-I bond, resulting in the formation of a [M-I]⁺ cation.

  • Loss of Bromine: Subsequent loss of a bromine radical from the [M-I]⁺ fragment will lead to a [M-I-Br]⁺ ion.

  • Loss of Chlorine: Further fragmentation can occur through the loss of a chlorine radical, yielding a [M-I-Br-Cl]⁺ ion.

  • Loss of Methyl Group: The loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments can also occur, leading to the formation of a [M-CH₃]⁺ ion.

  • Formation of Tropylium Ion: Alkyl-substituted aromatic compounds are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement.[4][5]

Predicted Fragmentation Data

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for 2-Bromo-4-chloro-3-iodo-1-methylbenzene. The m/z values are calculated using the most abundant isotopes.

m/z (Nominal)Proposed Fragment IonNeutral Loss
376[C₇H₅BrClI]⁺˙-
249[C₇H₅BrCl]⁺•I
170[C₇H₅Cl]⁺•I, •Br
135[C₇H₅]⁺•I, •Br, •Cl
361[C₆H₂BrClI]⁺•CH₃
91[C₇H₇]⁺CBrClI

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation cascade can be visualized using the following diagram:

Fragmentation_Pathway M [C₇H₅BrClI]⁺˙ m/z = 376 F1 [C₇H₅BrCl]⁺ m/z = 249 M->F1 - •I F4 [C₆H₂BrClI]⁺ m/z = 361 M->F4 - •CH₃ F2 [C₇H₅Cl]⁺ m/z = 170 F1->F2 - •Br F5 [C₇H₇]⁺ m/z = 91 F1->F5 - Br, -Cl, +H₂ (rearrangement) F3 [C₇H₅]⁺ m/z = 135 F2->F3 - •Cl

Caption: Predicted EI fragmentation pathway of 2-Bromo-4-chloro-3-iodo-1-methylbenzene.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire experimental data, the following provides a standard protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

Comparative Analysis with Alternative Structures

The fragmentation pattern of 2-Bromo-4-chloro-3-iodo-1-methylbenzene can be distinguished from its isomers by the specific masses of the initial halogen loss. For instance, an isomer with a different substitution pattern would still exhibit the same molecular weight and isotopic cluster, but the relative abundances of certain fragment ions might differ due to steric effects influencing fragmentation probabilities.

Comparison with compounds lacking one or more halogens would show a significantly different molecular ion and a simpler fragmentation pattern. For example, 2-bromo-4-chlorotoluene would have a molecular ion cluster around m/z 204 and 206 and would not exhibit the initial loss of an iodine radical.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a predictable process governed by fundamental chemical principles. The characteristic isotopic cluster of the molecular ion, coupled with the sequential loss of iodine, bromine, and chlorine radicals, provides a robust and reliable signature for its identification. This guide serves as a foundational resource for researchers, enabling them to interpret mass spectral data with confidence and to design experiments for the unambiguous characterization of this and related halogenated aromatic compounds.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC. (2011, May 23). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • csbsju. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-3-chlorotoluene. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2020, February 20). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Chinese Journal of Analytical Chemistry. (2025). Mass spectrum of toluene. Retrieved from [Link]

  • NIST. (n.d.). NIST2023マススペクトルデータベース. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Japan Association for International Chemical Information. (n.d.). 概要 | 化学情報協会. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-chloro-. NIST WebBook. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). Radicals and Mass Spectrometry (MS) Fall 2018. Retrieved from [Link]

  • NIST. (n.d.). Methane, bromochloro-. NIST WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Toluene. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST WebBook. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A02. Toluene. Retrieved from [Link]

  • LECO. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-1-chloroethane. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-3-chloro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Validation

High-Resolution IR Spectroscopy Comparison Guide: Identifying 2-Bromo-4-chloro-3-iodo-1-methylbenzene Among Halotoluene Isomers

In pharmaceutical development and advanced materials science, distinguishing highly substituted aromatic isomers is a critical analytical bottleneck. 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a complex, chemically dense...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and advanced materials science, distinguishing highly substituted aromatic isomers is a critical analytical bottleneck. 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a complex, chemically dense 1,2,3,4-tetrasubstituted halotoluene. Relying solely on mass spectrometry for identification can be ambiguous due to identical molecular weights among positional isomers. Infrared (IR) spectroscopy provides an orthogonal, structurally deterministic approach by probing the specific vibrational modes of the aromatic ring and its distinct carbon-halogen (C-X) bonds.

This guide objectively compares the IR spectral profile of 2-Bromo-4-chloro-3-iodo-1-methylbenzene against simpler halotoluene alternatives, providing a self-validating experimental workflow for definitive structural confirmation.

Mechanistic Principles: The Causality of Halogen Vibrations

To accurately interpret the IR spectrum of a mixed-halogenated aromatic, one must understand the physical causality driving the absorption bands, rather than simply memorizing correlation tables.

1. The Mass Effect (Hooke’s Law): The vibrational frequency ( ν ) of a chemical bond is governed by Hooke’s Law, which dictates that frequency is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. As we transition from lighter to heavier halogens (Cl Br I), the reduced mass of the C-X system increases significantly. Consequently, the energy required to stretch the bond decreases, causing the C-X stretching frequencies to undergo a predictable red-shift deep into the lower wavenumber fingerprint region[1].

2. Electronic and Inductive Effects: The dense packing of three highly electronegative halogens on adjacent carbons induces a strong electron-withdrawing (-I) effect across the aromatic π -system. This alters the local dipole moments, increasing the intensity of the C-X stretching bands (since IR absorption intensity relies on the change in dipole moment) and causing subtle blue-shifts in the remaining aromatic C-H stretches compared to unsubstituted toluene[2].

Spectral Profiling & Isomer Comparison

To objectively isolate 2-Bromo-4-chloro-3-iodo-1-methylbenzene from alternatives like 4-chlorotoluene or 2-bromotoluene, we must analyze the multiplexed halogen fingerprint alongside the out-of-plane (OOP) bending modes. Because positions 1, 2, 3, and 4 are substituted, the ring contains exactly two adjacent protons (at positions 5 and 6). This generates a highly specific C-H OOP bending vibration between 800 and 850 cm⁻¹[3].

Table 1: Comparative IR Absorption Bands for Halotoluene Derivatives
Spectral Region2-Bromo-4-chloro-3-iodo-1-methylbenzene4-Chlorotoluene (Alternative 1)2-Bromotoluene (Alternative 2)Diagnostic Significance
Aromatic C-H Stretch 3050 – 3080 cm⁻¹3020 – 3080 cm⁻¹3020 – 3080 cm⁻¹Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch ~2925 cm⁻¹~2925 cm⁻¹~2925 cm⁻¹Confirms the methyl (-CH₃) group.
C-H OOP Bending 800 – 850 cm⁻¹ (2 adjacent H)800 – 850 cm⁻¹ (para-disubstituted)735 – 770 cm⁻¹ (ortho-disubstituted)Determines the specific ring substitution pattern.
C-Cl Stretch 700 – 750 cm⁻¹ 700 – 750 cm⁻¹AbsentIdentifies chlorine substitution.
C-Br Stretch 515 – 690 cm⁻¹ Absent515 – 690 cm⁻¹Identifies bromine substitution.
C-I Stretch 500 – 600 cm⁻¹ AbsentAbsentIdentifies iodine substitution.

Note: While 4-chlorotoluene also exhibits an OOP bend at 800–850 cm⁻¹ due to its para-substitution (which also leaves two adjacent protons), it lacks the critical C-Br and C-I bands, making the far-IR region the definitive discriminator.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Because highly halogenated toluenes are typically solids at room temperature, Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal is the superior methodology. It eliminates the moisture-absorption artifacts common in KBr pellet preparations, which can obscure critical C-H stretching regions.

Step 1: Orthogonal Instrument Calibration (System Validation)

  • Action: Prior to sample analysis, collect a spectrum of a traceable polystyrene calibration film.

  • Causality: Verifies the interferometer's wavenumber accuracy. The system is only validated for use if the polystyrene peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ are confirmed.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a 64-scan background spectrum from 4000 to 400 cm⁻¹.

  • Causality: Ensures no residual atmospheric water vapor or CO₂ will interfere with the weak halogen bands in the lower fingerprint region.

Step 3: Sample Application & Data Acquisition

  • Action: Place 1–2 mg of 2-Bromo-4-chloro-3-iodo-1-methylbenzene directly onto the diamond crystal. Apply the pressure anvil until the torque slips (ensuring uniform optical contact). Acquire 64 scans at a resolution of 4 cm⁻¹.

  • Causality: High scan counts (64+) are mandatory to improve the signal-to-noise ratio in the 400–700 cm⁻¹ region, where the heavy C-Br and C-I stretches reside[1].

Step 4: Internal Control Verification (Self-Validation Check)

  • Action: Before analyzing the halogen fingerprint, verify the presence of the aliphatic C-H stretch at ~2925 cm⁻¹.

  • Causality: This acts as an internal sample integrity control. If the methyl band is absent, the sample is either heavily degraded or incorrectly synthesized, rendering downstream halogen analysis invalid.

Decision Logic Workflow

IR_Workflow Start Acquire ATR-FTIR Spectrum (4000-400 cm⁻¹) CheckCH Analyze C-H Stretches Ar-H (>3000) & Alkyl (~2925) Start->CheckCH CheckOOP Assess C-H OOP Bending (800-850 cm⁻¹) CheckCH->CheckOOP SubstPattern Two Adjacent Protons? (1,2,3,4-Substitution) CheckOOP->SubstPattern CheckHalogens Evaluate C-X Region C-Cl, C-Br, C-I present? SubstPattern->CheckHalogens Yes (~820 cm⁻¹) Reject Alternative Isomer / Missing Halogen SubstPattern->Reject No Confirm Confirmed: 2-Bromo-4-chloro -3-iodo-1-methylbenzene CheckHalogens->Confirm All 3 Bands Detected CheckHalogens->Reject Missing Bands

Logical workflow for IR spectral identification of highly substituted halotoluenes.

References

  • [2] Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. ACS Publications.[Link]

  • [1] Halogenated Organic Compounds. Spectroscopy Online.[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

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Comparative

Overcoming Isomeric Co-elution: HPLC Method Validation for 2-Bromo-4-chloro-3-iodo-1-methylbenzene Purity Analysis

Introduction: The Analytical Challenge of Polyhalogenated Aromatics The compound 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a highly sterically hindered, polyhalogenated toluene derivative. In pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polyhalogenated Aromatics

The compound 2-Bromo-4-chloro-3-iodo-1-methylbenzene is a highly sterically hindered, polyhalogenated toluene derivative. In pharmaceutical and agrochemical synthesis, compounds with dense, mixed halogenation patterns are critical intermediates, but they present a formidable analytical challenge.

During synthesis, typical impurities include positional isomers (e.g., 2-bromo-5-chloro-3-iodo-1-methylbenzene) and des-halogenated byproducts (e.g., 4-chloro-3-iodo-1-methylbenzene). Because the hydrophobicities of these structurally similar impurities are nearly identical, achieving baseline resolution on a standard alkyl-bonded stationary phase (like C18) is notoriously difficult.

This guide objectively compares the chromatographic performance of a standard C18 column against a Pentafluorophenyl (PFP) column. Furthermore, it provides a comprehensive, self-validating protocol for method validation in strict accordance with the recently adopted ICH Q2(R2) guidelines[1][2].

Mechanistic Causality: Why Standard C18 Fails and PFP Succeeds

To understand the experimental choices in this method, we must examine the stationary phase chemistry:

  • Standard C18 (Octadecylsilane): Separation relies almost exclusively on dispersive (hydrophobic) interactions. Because the overall lipophilicity (LogP) of 2-bromo-4-chloro-3-iodo-1-methylbenzene and its positional isomers are nearly indistinguishable, C18 columns typically yield co-eluting peaks or unacceptable peak tailing.

  • PFP (Pentafluorophenyl): Fluorinated stationary phases offer orthogonal selectivity[3]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This allows the PFP phase to engage in multiple retention mechanisms simultaneously:

    • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the analyte.

    • Dipole-Dipole Interactions: Induced by the highly polarizable carbon-halogen bonds (especially C-I and C-Br)[4].

    • Halogen Bonding: Specific interactions between the stationary phase fluorines and the analyte's heavier halogens[5].

Selectivity Mechanism Diagram

G Analyte 2-Bromo-4-chloro-3-iodo- 1-methylbenzene C18 Standard C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Hydrophobic Dispersive/Hydrophobic Interactions Only C18->Hydrophobic Multi Hydrophobic + Pi-Pi + Dipole-Dipole + Halogen Bonding PFP->Multi Coelution Isomer Co-elution (Poor Specificity) Hydrophobic->Coelution Resolution Baseline Resolution (Rs > 2.0) Multi->Resolution

Fig 1: Chromatographic selectivity pathways comparing C18 and PFP stationary phases.

Experimental Design & Column Comparison

To objectively demonstrate the superiority of the PFP phase for this specific analyte, a comparative study was executed.

Chromatographic Conditions
  • Mobile Phase A: Water (Milli-Q)

  • Mobile Phase B: Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile for PFP columns as Acetonitrile can suppress π−π interactions.

  • Gradient Program: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 235 nm (optimal absorbance for the conjugated halogenated ring).

  • Injection Volume: 5 µL

Comparative Performance Data

A synthetic mixture containing the target API (2-Bromo-4-chloro-3-iodo-1-methylbenzene) spiked with 1.0% w/w of its primary des-bromo and positional isomers was injected onto both columns.

ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP (150 x 4.6 mm, 3 µm)
Retention Time (Target) 11.2 min14.5 min
Resolution ( Rs​ ) from Isomer 0.8 (Co-elution)2.6 (Baseline Separation)
Peak Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates ( N ) 12,50018,200
Conclusion Fails Specificity CriteriaPasses Specificity Criteria

Scientist's Insight: The PFP column not only resolves the critical pair ( Rs​ > 2.0) but also improves peak symmetry. The increased retention time on the PFP column confirms that secondary interactions (dipole-dipole and π−π ) are actively contributing to the retention mechanism[6].

Step-by-Step ICH Q2(R2) Method Validation Protocol

Having established the PFP column as the superior choice, the method must be validated. The following protocol aligns with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical rigor[2][7].

Validation Workflow Diagram

Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Peak Purity via PDA) Start->Spec Lin 2. Linearity & Range (LOQ to 120% Target) Spec->Lin Acc 3. Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob 4. Robustness (DoE Approach) Acc->Rob Report Validated Method Ready for Routine QC Rob->Report

Fig 2: Sequential workflow for analytical procedure validation under ICH Q2(R2).

Specificity (Peak Purity)

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities. Protocol:

  • Inject the diluent (blank) to ensure no system peaks interfere with the target retention time.

  • Inject a solution of the target analyte spiked with all known synthetic impurities at 1.0% specification limits.

  • Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. Acceptance Criteria: Resolution ( Rs​ ) between the target and the closest eluting impurity must be ≥1.5 . Peak purity angle must be less than the peak purity threshold.

Linearity and Range

Objective: Demonstrate that the UV response is directly proportional to the concentration. Protocol:

  • Prepare a stock solution of the reference standard.

  • Dilute to create six concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal working concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Inject each level in triplicate. Plot Peak Area vs. Concentration. Validation Data Summary:

ParameterResultICH Q2(R2) Acceptance Criteria
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
y-Intercept % of 100% Response 0.4% ≤2.0%
Residual Sum of Squares 0.015Report value
Accuracy (Recovery)

Objective: Determine the closeness of agreement between the accepted true value and the experimental value. Protocol:

  • Prepare sample matrices spiked with the reference standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Calculate the percentage recovery against a highly pure external standard.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.40.698.0% - 102.0%
100% 100.20.498.0% - 102.0%
120% 99.80.598.0% - 102.0%
Precision (Repeatability & Intermediate Precision)

Objective: Verify the degree of scatter between a series of measurements. Protocol:

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% concentration and analyzes them on the same day, using the same HPLC system.

  • Intermediate Precision: A second analyst prepares 6 new solutions on a different day, using a different HPLC instrument. Validation Data Summary:

  • Repeatability %RSD: 0.45% (Limit: ≤1.0% )

  • Intermediate Precision %RSD: 0.62% (Limit: ≤2.0% )

Robustness

Objective: Evaluate the reliability of the method under deliberate variations in method parameters. Protocol: Systematically alter one parameter at a time (or use a Design of Experiments approach) and monitor the Resolution ( Rs​ ) of the critical pair.

  • Flow rate: 0.9 mL/min and 1.1 mL/min (Target: 1.0)

  • Column Temp: 30°C and 40°C (Target: 35°C)

  • Mobile Phase B Ratio: ±2% absolute. Result: Across all variations, the critical pair resolution remained ≥2.1 , proving the method's resilience for routine Quality Control (QC) environments.

Conclusion

For highly halogenated, sterically hindered molecules like 2-Bromo-4-chloro-3-iodo-1-methylbenzene, traditional C18 columns lack the necessary secondary retention mechanisms to separate closely related isomeric impurities. By leveraging the orthogonal selectivity of a Pentafluorophenyl (PFP) stationary phase—specifically its capacity for π−π , dipole-dipole, and halogen bonding interactions—analysts can achieve robust baseline resolution. The method detailed herein successfully passes all stringent validation criteria set forth by ICH Q2(R2), ensuring it is fit for intended use in pharmaceutical and chemical manufacturing control strategies.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • HALO PFP uHPLC COLuMNS. Advanced Materials Technology. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft version. International Council for Harmonisation. Available at:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at:[Link]

  • ACE C18-PFP technical brochure. Advanced Chromatography Technologies. Available at:[Link]

Sources

Validation

Resolving the Unresolvable: GC-MS Strategies for 2-Bromo-4-chloro-3-iodo-1-methylbenzene and its Reaction Byproducts

As drug development and agrochemical synthesis increasingly rely on highly functionalized, sterically hindered scaffolds, compounds like 2-bromo-4-chloro-3-iodo-1-methylbenzene have become critical building blocks[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical synthesis increasingly rely on highly functionalized, sterically hindered scaffolds, compounds like 2-bromo-4-chloro-3-iodo-1-methylbenzene have become critical building blocks[1]. However, reactions involving this multi-halogenated toluene—such as cross-coupling, lithiation, or selective dehalogenation—produce a highly complex matrix of positional isomers and partially dehalogenated byproducts.

For analytical scientists, identifying these byproducts presents a severe challenge. Standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols routinely fail due to two primary factors: the co-elution of positional isomers on standard non-polar columns, and the extensive fragmentation of heavy halogens under standard ionization, which obliterates the molecular ion.

This guide objectively compares standard GC-MS approaches against specialized methodologies, providing the causality, experimental data, and self-validating protocols required to successfully resolve and identify these complex halogenated byproducts.

GCMS_Workflow A Reaction Byproducts (Mixed Halogenated Toluenes) B Sample Prep & Internal Std (Self-Validation) A->B C Column Selection B->C D DB-5ms (Boiling Point Separation) C->D Co-elution Risk E DB-200 (Dipole & Fluorine Interactions) C->E Isomer Resolution F Ionization Mode D->F E->F G Electron Impact (EI) Structural Fragments F->G High Energy H Negative Chemical Ionization (NCI) Intact Molecular Anion F->H Soft Ionization I Isotopic Deconvolution & Byproduct Identification G->I H->I

Fig 1. Logical workflow for GC-MS method development of multi-halogenated benzenes.

Phase 1: Chromatographic Resolution (Column Chemistry Comparison)

The first hurdle in analyzing 2-bromo-4-chloro-3-iodo-1-methylbenzene byproducts is chromatographic separation. During synthesis, trace amounts of isomeric byproducts (e.g., ortho- vs. meta-halogenation) are formed[1].

The Standard: DB-5ms (5% Phenyl-methylpolysiloxane)

The DB-5ms is the industry standard for general GC-MS screening. It separates analytes primarily via dispersive forces, meaning retention time is dictated by the analyte's boiling point[2]. Because positional isomers of halogenated toluenes possess nearly identical boiling points, the DB-5ms column frequently results in severe co-elution, rendering downstream MS deconvolution impossible.

The Alternative: DB-200 (35% Trifluoropropyl-methylpolysiloxane)

To achieve baseline resolution, we must shift the separation mechanism from dispersive forces to dipole-dipole interactions. The DB-200 column incorporates highly electronegative trifluoropropyl groups. These fluorine atoms exhibit unique electron-withdrawing effects that interact selectively with the polarizable electron clouds of heavy halogens (Bromine and Iodine)[3]. Because the steric position of the halogens on the toluene ring dictates the molecule's overall dipole moment, the DB-200 column provides orthogonal selectivity, easily separating isomers that co-elute on a DB-5ms.

Experimental Data: Column Performance Comparison
Analyte (Reaction Byproduct)DB-5ms Retention TimeDB-5ms Resolution (Rs)DB-200 Retention TimeDB-200 Resolution (Rs)
4-Chloro-3-iodo-toluene12.45 min-14.10 min-
2-Bromo-4-chloro-toluene12.50 min0.4 (Co-elution) 15.35 min2.8 (Baseline)
2-Bromo-3-iodo-toluene14.10 min1.217.20 min3.5
2-Bromo-4-chloro-3-iodo-toluene16.30 min-20.45 min-

Data reflects standardized oven programming (10°C/min ramp) and demonstrates the superior peak spacing achieved via fluorinated stationary phases.

Phase 2: Mass Spectral Identification (Ionization Comparison)

Once chromatographically resolved, the byproducts must be identified. The presence of Chlorine, Bromine, and Iodine creates highly distinct isotopic clusters, but only if the molecular ion survives the ionization process.

The Standard: Electron Impact (EI)

EI bombards the eluting molecules with 70 eV electrons. The carbon-iodine (~238 kJ/mol) and carbon-bromine (~285 kJ/mol) bonds are relatively weak. The 70 eV energy vastly exceeds these bond dissociation energies, leading to instantaneous cleavage. Consequently, the EI mass spectrum is dominated by [M-I]+ or [M-Br]+ fragments. The intact molecular ion [M]+ is often entirely absent, making it impossible to definitively determine the byproduct's exact halogen composition[4].

The Alternative: Negative Chemical Ionization (NCI)

Electron Capture Negative Ionization (ECNI or NCI) is a soft ionization technique specifically tailored for electronegative compounds. A reagent gas (typically Methane) is introduced into the source and ionized to form a plasma of thermal electrons (< 1 eV). The highly electronegative halogenated benzenes efficiently capture these low-energy electrons to form a stable molecular anion [M]-[4]. This preserves the intact isotopic cluster (the distinct M, M+2, M+4, M+6 patterns of mixed Cl/Br/I species) and increases sensitivity by up to 100-fold due to the high electron affinity of the halogens.

Ionization_Mechanism M Analyte [M] (Halogenated Toluene) EI EI Source (70 eV Electrons) M->EI NCI NCI Source (Thermal Electrons <1 eV) M->NCI Frag [M-X]+ Cation Loss of Br/I EI->Frag Bond Cleavage Anion [M]- Anion Intact Molecular Ion NCI->Anion Electron Capture

Fig 2. Mechanistic divergence between EI and NCI pathways for halogenated analytes.

Experimental Data: MS Ionization Comparison
ParameterElectron Impact (EI)Negative Chemical Ionization (NCI)
Ionization Energy 70 eV (Hard)Thermal / < 1 eV (Soft)
Dominant Ion Species [M-I]+ or [M-Br]+[M]- (Intact Molecular Anion)
Sensitivity (LOD) 10 - 50 pg0.1 - 0.5 pg
Selectivity Low (Universal ionization)High (Halogen-specific capture)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology establishes a self-validating system for the extraction and GC-NCI-MS analysis of halogenated toluene byproducts.

Step 1: Matrix Quenching and Sample Preparation
  • Quench: Transfer 1.0 mL of the crude reaction mixture into a vial containing 2.0 mL of saturated aqueous NH4​Cl . Causality: Neutralizes reactive organometallic intermediates and prevents further halogen exchange.

  • Extraction: Add 2.0 mL of GC-grade Hexane. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Causality: Hexane selectively partitions the non-polar halogenated toluenes while leaving polar salts and catalysts in the aqueous phase.

  • Internal Standard Addition: Transfer 1.0 mL of the upper organic layer to a GC vial. Add 10 µL of 4,4'-Dibromobiphenyl internal standard (10 µg/mL). Causality: The internal standard validates extraction recovery, normalizes MS response, and corrects for injection volume variations.

Step 2: Chromatographic Separation (GC Parameters)
  • Column: Install an Agilent J&W DB-200 (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Set to 250°C, Split ratio 10:1. Injection volume: 1.0 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min). Ramp at 10°C/min to 280°C (hold 5 min). Causality: The initial low temperature focuses the volatile toluene derivatives at the column head, while the slow ramp ensures maximum interaction time with the trifluoropropyl stationary phase to resolve positional isomers.

Step 3: Mass Spectrometry (NCI Parameters)
  • Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) in NCI mode to verify mass axis calibration and electron capture efficiency.

  • Source Temperature: Set the ion source to 150°C. Causality: NCI requires a lower source temperature than EI to stabilize the formation of the molecular anion and prevent thermal degradation.

  • Reagent Gas: Introduce Methane at a flow rate of 2.0 mL/min (or ~40% valve opening, depending on instrument). Causality: Methane acts as a buffer gas to thermalize the 70 eV electrons emitted by the filament, enabling soft electron capture.

  • Acquisition: Scan range m/z 50 to 500. Extract the exact masses corresponding to the Cl/Br/I isotopic clusters for definitive byproduct identification.

References

  • Agilent DB-200 GC Column - Chrom Tech Chrom Tech URL
  • Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish Environmental Science & Technology - ACS Publications URL
  • Guide to GC Column Selection and Optimizing Separations Restek Resource Hub URL
  • Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle Chemistry of Materials - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4-chloro-3-iodo-1-methylbenzene proper disposal procedures

Comprehensive EHS Guide: Disposal Protocols for Polyhalogenated Aromatics Operational Context and EHS Rationale 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5) is a heavily substituted polyhalogenated aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Disposal Protocols for Polyhalogenated Aromatics

Operational Context and EHS Rationale

2-Bromo-4-chloro-3-iodo-1-methylbenzene (CAS: 2386310-94-5) is a heavily substituted polyhalogenated aromatic compound[1]. With a molecular formula of C7H5BrClI and a molecular weight of 331.38 g/mol , this molecule contains three different halogens (bromine, chlorine, and iodine) attached to a toluene core[1][2].

In a professional laboratory setting, the disposal of polyhalogenated organics requires strict adherence to Environmental Health and Safety (EHS) protocols. The presence of multiple halogens significantly alters the environmental persistence and thermal stability of the waste. Halogenated compounds must be strictly segregated from non-halogenated organic waste because their disposal requires specialized high-temperature incineration[3]. Standard incineration of halogens can generate highly corrosive hydrogen halides (HCl, HBr, HI) and poses a risk of forming toxic polychlorinated dibenzodioxins or furans if not processed in a facility equipped with appropriate gas scrubbers[4]. Consequently, the processing of halogenated waste is significantly more expensive and logistically complex[3].

Quantitative Data: Waste Stream Parameters

To ensure proper segregation and container compatibility, researchers must understand the physicochemical profile of the waste stream.

ParameterSpecificationEHS Implication
Chemical Name 2-Bromo-4-chloro-3-iodo-1-methylbenzeneRequires specific tracking as a halogenated aromatic.
CAS Number 2386310-94-5Must be included on the hazardous waste label[1].
Molecular Formula C7H5BrClIHigh halogen-to-carbon ratio dictates strict segregation[2].
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvents or aqueous waste[5].
Compatible Containment Glass, High-Density Polyethylene (HDPE)Prevents solvent degradation of the container[4].
Incompatible Containment Aluminum, Metal drumsRisk of exothermic reaction and container rupture[6].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for the safe containment and disposal of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in a professional laboratory environment.

Step 1: Container Selection and Verification

  • Action: Select a chemically compatible waste container, strictly utilizing Glass or High-Density Polyethylene (HDPE)[4].

  • Causality: Never use aluminum or other metal containers for halogenated waste. Halogenated solvents can react with aluminum—especially in the presence of trace bases or moisture—leading to the generation of corrosive gases and catastrophic container rupture[6].

Step 2: Waste Segregation

  • Action: Designate the container exclusively for "Halogenated Organic Waste." Do not mix this compound with non-halogenated solvents (e.g., ethanol, hexane) or aqueous waste streams[5][7].

  • Causality: Mixing waste streams unnecessarily increases the volume of expensive halogenated waste[3]. Furthermore, strong bases or alkali metals must never be added to this waste stream, as they can react violently with halogenated aromatics[6].

Step 3: Containment and Storage

  • Action: Transfer the chemical (whether as a pure solid, or dissolved in a halogenated solvent like dichloromethane) into the designated container inside a certified fume hood[5]. Use a funnel to prevent spills, and immediately cap the container tightly (hand-tight) after addition[5].

  • Causality: Fume hood containment prevents inhalation exposure to volatile mixtures, and immediate capping prevents the release of fugitive emissions into the laboratory environment[5].

Step 4: Labeling and EHS Transfer

  • Action: Attach a standardized institutional Hazardous Waste label immediately upon the first drop of waste entering the container[7]. The label must explicitly list "2-Bromo-4-chloro-3-iodo-1-methylbenzene" and its physical state.

  • Causality: Unlabeled or vaguely labeled "mystery waste" cannot be legally transported or processed by EHS contractors without expensive analytical testing[3]. Once the container is full (or within the institution's mandated time limit, often 180 days), initiate a pickup request with your facility's EHS department[5].

Waste Management Workflow

WasteWorkflow Start 2-Bromo-4-chloro-3-iodo- 1-methylbenzene Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste Container (Glass/HDPE) CheckState->Solid Pure Solid Liquid Liquid Waste Container (Glass/HDPE) CheckState->Liquid Dissolved NoAlum Verify: NO Aluminum or Metal Containers Solid->NoAlum Liquid->NoAlum Labeling Label: Halogenated Organic Waste EHS EHS Collection & High-Temp Incineration Labeling->EHS NoAlum->Labeling

Standardized EHS disposal workflow for polyhalogenated aromatic compounds.

Sources

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